4-(4-Cyanophenyl)-2-fluorobenzoic acid
Description
Propriétés
IUPAC Name |
4-(4-cyanophenyl)-2-fluorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8FNO2/c15-13-7-11(5-6-12(13)14(17)18)10-3-1-9(8-16)2-4-10/h1-7H,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INJWSOQZWSRXQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C2=CC(=C(C=C2)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70688814 | |
| Record name | 4'-Cyano-3-fluoro[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70688814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261929-01-4 | |
| Record name | 4'-Cyano-3-fluoro[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70688814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
A Technical Guide to 4-(4-Cyanophenyl)-2-fluorobenzoic Acid: Synthesis, Characterization, and Applications in Modern Drug Discovery
This in-depth technical guide provides a comprehensive overview of 4-(4-Cyanophenyl)-2-fluorobenzoic acid, a fluorinated biaryl carboxylic acid of significant interest to researchers, medicinal chemists, and professionals in drug development. This document will delve into its chemical identity, plausible synthetic routes, analytical characterization, and prospective applications, with a focus on the rationale behind the scientific exploration of this class of molecules.
Introduction: The Strategic Value of Fluorinated Biaryl Scaffolds
The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to modulate a molecule's physicochemical and pharmacokinetic properties. Fluorine's high electronegativity and small size can influence lipophilicity, metabolic stability, and binding affinity to biological targets.[1] The biaryl motif, a common feature in many biologically active compounds, provides a rigid scaffold that can be strategically functionalized to interact with protein receptors.[2] 4-(4-Cyanophenyl)-2-fluorobenzoic acid combines these features, making it a valuable building block for the synthesis of novel therapeutics.[1][3] The cyano group can act as a hydrogen bond acceptor or be used as a reactive handle for further chemical transformations.
Physicochemical Properties: An Area for Further Investigation
A thorough literature search did not yield experimentally determined melting and boiling points for 4-(4-Cyanophenyl)-2-fluorobenzoic acid. This data gap highlights an opportunity for further experimental characterization of this compound.
For context, the physical properties of its parent monofluorinated benzoic acid are provided below.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| 4-Fluorobenzoic Acid | 456-22-4 | C₇H₅FO₂ | 140.11 | 184 | 253.7 |
Data sourced from multiple references.[4][5][6]
The introduction of the larger, polar 4-cyanophenyl group in place of the fluorine atom at position 4 is expected to significantly increase the melting point of 4-(4-Cyanophenyl)-2-fluorobenzoic acid compared to 4-fluorobenzoic acid due to increased molecular weight, rigidity, and potential for intermolecular interactions. A precise boiling point is difficult to predict as such compounds often decompose at high temperatures.
It is imperative for researchers working with this compound to perform their own characterization to determine its precise physical properties.
Synthesis and Purification: A Mechanistic Approach
The synthesis of 4-(4-Cyanophenyl)-2-fluorobenzoic acid is most effectively achieved through a Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds, particularly for constructing biaryl systems.[2]
The logical retrosynthetic analysis points to two primary starting materials: a boronic acid (or its ester derivative) and an aryl halide.
Caption: Retrosynthetic analysis of 4-(4-Cyanophenyl)-2-fluorobenzoic acid.
Recommended Synthetic Protocol: Suzuki-Miyaura Coupling
This protocol describes a robust and widely applicable method for the synthesis of the target compound.
Step-by-Step Methodology:
-
Reaction Setup: To an oven-dried Schlenk flask, add 2-fluoro-4-bromobenzoic acid (1.0 eq), 4-cyanophenylboronic acid (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).
-
Solvent and Base Addition: The flask is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen). A degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane or toluene) and an aqueous solution of a base (e.g., 2M sodium carbonate), is added.
-
Reaction Execution: The reaction mixture is heated to reflux (typically 80-100 °C) and stirred vigorously for 12-24 hours. The progress of the reaction should be monitored by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
Purification: The crude product is concentrated under reduced pressure. Purification is typically achieved by column chromatography on silica gel using a gradient of ethyl acetate in hexanes. The desired fractions are collected and the solvent is evaporated to yield the pure 4-(4-Cyanophenyl)-2-fluorobenzoic acid.
Caption: Schematic of the Suzuki-Miyaura coupling for the synthesis of 4-(4-Cyanophenyl)-2-fluorobenzoic acid.
Analytical Characterization: Ensuring Purity and Identity
The identity and purity of the synthesized 4-(4-Cyanophenyl)-2-fluorobenzoic acid must be confirmed using a suite of analytical techniques.
| Analytical Technique | Purpose | Expected Observations |
| ¹H NMR | Structural elucidation and confirmation of proton environments. | A complex aromatic region with distinct signals for the protons on both phenyl rings. The fluorine atom will cause splitting of adjacent proton signals. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift. |
| ¹³C NMR | Confirmation of the carbon skeleton. | Signals corresponding to all carbon atoms in the molecule, including the quaternary carbons and the nitrile carbon. |
| ¹⁹F NMR | Confirmation of the presence and environment of the fluorine atom. | A singlet or a multiplet depending on the coupling with nearby protons. |
| Mass Spectrometry (MS) | Determination of the molecular weight and confirmation of the molecular formula. | A molecular ion peak corresponding to the exact mass of the compound (C₁₄H₈FNO₂). |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment. | A single major peak indicating a high degree of purity. |
| Infrared (IR) Spectroscopy | Identification of functional groups. | Characteristic absorption bands for the carboxylic acid O-H and C=O stretches, the C≡N stretch of the nitrile, and C-F bond vibrations. |
Applications in Drug Discovery and Beyond
4-(4-Cyanophenyl)-2-fluorobenzoic acid is a versatile building block with potential applications in several areas of research and development.
-
Medicinal Chemistry: As a scaffold for the synthesis of enzyme inhibitors, receptor antagonists, or modulators of protein-protein interactions. The cyano group can be a key pharmacophoric feature or a precursor for other functional groups. The fluorinated phenyl ring can enhance binding affinity and improve metabolic stability.[1]
-
PROTACs and Molecular Glues: The carboxylic acid handle allows for the attachment of linkers in the development of Proteolysis Targeting Chimeras (PROTACs) and other targeted protein degraders.
-
Materials Science: The rigid, conjugated structure of this molecule suggests potential applications in the synthesis of organic light-emitting diodes (OLEDs), liquid crystals, and other advanced materials.
Caption: Potential applications of 4-(4-Cyanophenyl)-2-fluorobenzoic acid.
Conclusion
4-(4-Cyanophenyl)-2-fluorobenzoic acid is a valuable and versatile chemical entity with significant potential in drug discovery and materials science. While key physical properties such as its melting and boiling points require experimental determination, established synthetic methodologies like the Suzuki-Miyaura coupling provide a reliable route to its synthesis. The strategic combination of a fluorinated ring, a biphenyl scaffold, and reactive functional groups makes this compound a compelling building block for the development of next-generation therapeutics and advanced materials. It is the author's hope that this guide will serve as a valuable resource for researchers and scientists in their exploration of this promising molecule.
References
-
Wikipedia. 4-Fluorobenzoic acid. [Link]
-
ChemBK. P-FLUOROBENZOIC ACID. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Exploring 4-Fluorobenzoic Acid: Properties, Applications, and Manufacturing. [Link]
-
SynZeal. 4-Fluorobenzoic Acid. [Link]
-
Cheméo. Chemical Properties of 2-Fluorobenzoic acid, 4-cyanophenyl ester. [Link]
-
MDPI. Synthesis of 4′-Substituted Carbocyclic Uracil Derivatives and Their Monophosphate Prodrugs as Potential Antiviral Agents. [Link]
-
National Institutes of Health. Mechanism and spectrum of inhibition of a 4′-cyano modified nucleotide analog against diverse RNA polymerases of prototypic respiratory RNA viruses. [Link]
-
ResearchGate. Mechanism and spectrum of inhibition of a 4'-cyano modified nucleotide analog against diverse RNA polymerases of prototypic respiratory RNA viruses | Request PDF. [Link]
-
bioRxiv. Mechanism and spectrum of inhibition of a 4'-cyano modified nucleotide analog against diverse RNA polymerases of prototypic respiratory RNA viruses. [Link]
-
ACS Publications. Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. [Link]
-
MDPI. Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. [Link]
-
Chemsrc. 3-FLUORO-[1,1'-BIPHENYL]-4-CARBOXYLIC ACID. [Link]
-
Wikipedia. Suzuki reaction. [Link]
Sources
The Emerging Therapeutic Potential of 4-(4-Cyanophenyl)-2-fluorobenzoic Acid Derivatives: A Technical Guide for Drug Discovery Professionals
Foreword: The Rationale for a Focused Investigation
In the landscape of modern drug discovery, the strategic design of small molecules with high therapeutic potential is paramount. The biphenyl scaffold has long been a privileged structure, forming the core of numerous approved drugs. Within this class, derivatives of 4-(4-Cyanophenyl)-2-fluorobenzoic acid represent a particularly compelling, yet underexplored, frontier. This technical guide synthesizes the current body of evidence surrounding related chemical entities to build a robust scientific rationale for the investigation of this specific class of compounds. We will delve into their potential as anticancer, anti-inflammatory, and antimicrobial agents, as well as their promise as targeted enzyme inhibitors. This document is intended to serve as a foundational resource for researchers, providing not only a theoretical framework but also actionable experimental protocols to validate these hypotheses.
The Chemical Scaffolding: A Convergence of Bioactive Moieties
The structure of 4-(4-Cyanophenyl)-2-fluorobenzoic acid is a deliberate amalgamation of chemical features known to confer potent biological activity. The 4-cyanophenyl group is a well-established pharmacophore in oncology, often associated with the inhibition of key enzymes and signaling pathways.[1] Concurrently, the 2-fluorobenzoic acid moiety is a recognized structural alert for anti-inflammatory and antimicrobial properties. The strategic combination of these two components within a biphenyl framework suggests a high probability of synergistic or multi-faceted biological effects.
Potential Anticancer Activity: A Hypothesis of Apoptosis Induction
The inclusion of the 4-cyanophenyl group is a strong indicator of potential anticancer efficacy. Numerous studies have demonstrated that molecules containing this moiety exhibit significant cytotoxicity against a range of cancer cell lines.[1] For instance, 4-cyanophenyl-substituted thiazol-2-ylhydrazones have shown potent activity against HCT-116 and MCF-7 carcinoma cells, with evidence suggesting that they induce cell death via caspase-dependent apoptosis.[1]
Proposed Mechanism of Action: Histone Acetyltransferase (HAT) Inhibition
One plausible mechanism of action for the anticancer effects of these compounds is the inhibition of histone acetyltransferases (HATs).[1] HATs play a crucial role in the epigenetic regulation of gene expression, and their dysregulation is a hallmark of many cancers. By inhibiting HATs, 4-cyanophenyl-containing molecules may facilitate the onset of apoptosis in cancer cells.
Experimental Validation: A Step-by-Step Protocol for In Vitro Cytotoxicity Screening
To empirically test the anticancer potential of novel 4-(4-Cyanophenyl)-2-fluorobenzoic acid derivatives, a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is recommended.
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against a panel of human cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., HCT-116, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Test compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Plate reader (570 nm)
Protocol:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. Add 100 µL of the diluted compounds to the appropriate wells. Include a vehicle control (DMSO) and a positive control (e.g., cisplatin).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
Anticipated Outcomes and Structure-Activity Relationship (SAR) Insights
It is hypothesized that derivatives with substitutions on the benzoic acid ring that enhance cellular uptake or interaction with the target enzyme will exhibit lower IC50 values. The data in Table 1, from related cyanophenyl compounds, suggests that potent anticancer activity can be expected.[1]
| Compound ID | Cell Line | GI50 (µM) |
| 3f | MCF-7 | 1.0 ± 0.1 |
| 3a' | MCF-7 | 1.7 ± 0.3 |
| 3b' | HCT-116 | 1.6 ± 0.2 |
| 3f | HCT-116 | 1.6 ± 0.1 |
| 3n | HCT-116 | 1.1 ± 0.5 |
| 3w | HCT-116 | 1.5 ± 0.8 |
Table 1: Growth inhibition (GI50) values for 4-cyanophenyl substituted thiazol-2-ylhydrazones against human cancer cell lines.[1]
Caption: Workflow for in vitro anticancer screening.
Potential Anti-inflammatory Activity: Insights from Biphenyl Analogs
The biphenyl core of the target molecule is structurally related to a class of compounds known to possess anti-inflammatory properties. While direct evidence for 4-(4-Cyanophenyl)-2-fluorobenzoic acid is pending, the evaluation of its derivatives in established models of inflammation is a logical and promising avenue of investigation.
Experimental Validation: Carrageenan-Induced Paw Edema Model
The carrageenan-induced paw edema model in rats is a widely accepted and reproducible method for evaluating the acute anti-inflammatory activity of novel compounds.
Objective: To assess the in vivo anti-inflammatory effects of 4-(4-Cyanophenyl)-2-fluorobenzoic acid derivatives.
Materials:
-
Male Wistar rats (180-200 g)
-
Carrageenan solution (1% in saline)
-
Test compounds suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Positive control (e.g., Indomethacin, 10 mg/kg)
-
Pletysmometer
Protocol:
-
Animal Acclimatization: Acclimatize rats to laboratory conditions for at least one week.
-
Compound Administration: Administer the test compounds and the positive control intraperitoneally or orally.
-
Induction of Inflammation: One hour after compound administration, inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Edema: Measure the paw volume using a pletysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.
Caption: Proposed anti-inflammatory mechanism.
Potential Antimicrobial Activity: The Role of the Fluorobenzoic Acid Moiety
Derivatives of fluorobenzoic acid have a documented history of antimicrobial activity. This suggests that 4-(4-Cyanophenyl)-2-fluorobenzoic acid and its derivatives may also exhibit inhibitory effects against a range of microbial pathogens.
Experimental Validation: Minimum Inhibitory Concentration (MIC) Assay
The broth microdilution method is a standard and quantitative technique for determining the MIC of a compound against various bacterial and fungal strains.
Objective: To determine the lowest concentration of the test compounds that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans)
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)
-
96-well microtiter plates
-
Test compounds dissolved in a suitable solvent
-
Bacterial/fungal inoculum standardized to 0.5 McFarland
-
Positive control (e.g., ciprofloxacin for bacteria, fluconazole for fungi)
-
Incubator
Protocol:
-
Compound Dilution: Prepare serial twofold dilutions of the test compounds in the appropriate broth directly in the 96-well plates.
-
Inoculation: Add a standardized inoculum of the microorganism to each well.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
Potential as Enzyme Inhibitors: A Targeted Approach
The 4-cyanophenyl group is a key feature in several potent enzyme inhibitors. For example, derivatives of 4-{[(4-cyanophenyl)(4H-1,2,4-triazol-4-yl)amino]methyl}phenyl sulfamate are dual inhibitors of aromatase and sulfatase, enzymes implicated in hormone-dependent cancers.[2] This strongly suggests that 4-(4-Cyanophenyl)-2-fluorobenzoic acid derivatives could be tailored to inhibit specific enzymes of therapeutic interest.
Experimental Validation: A General Enzyme Inhibition Assay
The specific protocol for an enzyme inhibition assay will depend on the target enzyme. However, a general workflow can be outlined.
Objective: To determine the IC50 of the test compounds against a target enzyme.
Materials:
-
Purified target enzyme
-
Substrate for the enzyme
-
Buffer solution
-
Test compounds
-
Detection reagent (if necessary)
-
96-well plate
-
Plate reader
Protocol:
-
Assay Setup: In a 96-well plate, combine the buffer, enzyme, and varying concentrations of the test compound.
-
Pre-incubation: Incubate the mixture for a short period to allow the compound to bind to the enzyme.
-
Initiation of Reaction: Add the substrate to initiate the enzymatic reaction.
-
Incubation: Incubate for a specific time at the optimal temperature for the enzyme.
-
Termination and Detection: Stop the reaction and measure the product formation using a suitable detection method (e.g., colorimetric, fluorometric, or luminescent).
-
Data Analysis: Calculate the percentage of enzyme inhibition for each compound concentration and determine the IC50 value.
Conclusion and Future Directions
The chemical architecture of 4-(4-Cyanophenyl)-2-fluorobenzoic acid provides a strong theoretical foundation for its potential as a versatile therapeutic scaffold. The convergence of the anticancer and enzyme-inhibiting properties of the 4-cyanophenyl moiety with the anti-inflammatory and antimicrobial characteristics of the fluorobenzoic acid group warrants a thorough and systematic investigation. The experimental protocols detailed in this guide offer a clear roadmap for the preclinical evaluation of novel derivatives. Future research should focus on the synthesis of a diverse library of these compounds, followed by a comprehensive biological evaluation to elucidate their full therapeutic potential and establish clear structure-activity relationships.
References
-
Purohit, A., Woo, L. W. L., Potter, B. V. L., & Reed, M. J. (2011). Synthesis and Structure–Activity Relationship Studies of Derivatives of the Dual Aromatase–Sulfatase Inhibitor 4-{[(4-Cyanophenyl)(4H-1,2,4-triazol-4-yl)amino]methyl}phenyl sulfamate. Journal of Medicinal Chemistry, 54(15), 5488-5500. [Link]
-
Al-Sanea, M. M., & Abdel-Aziz, A. A. M. (2021). Design, and synthesis of selectively anticancer 4-cyanophenyl substituted thiazol-2-ylhydrazones. RSC Advances, 11(52), 32939-32953. [Link]
Sources
- 1. Design, and synthesis of selectively anticancer 4-cyanophenyl substituted thiazol-2-ylhydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Structure–Activity Relationship Studies of Derivatives of the Dual Aromatase–Sulfatase Inhibitor 4-{[(4-Cyanophenyl)(4H-1,2,4-triazol-4-yl)amino]methyl}phenyl sulfamate - PMC [pmc.ncbi.nlm.nih.gov]
Role of 4-(4-Cyanophenyl)-2-fluorobenzoic acid as a chemical intermediate
An In-Depth Technical Guide to 4-(4-Cyanophenyl)-2-fluorobenzoic acid: A Pivotal Intermediate in Modern Drug Synthesis
Authored by: A Senior Application Scientist
This technical guide provides a comprehensive overview of 4-(4-Cyanophenyl)-2-fluorobenzoic acid, a highly functionalized biphenyl derivative that has emerged as a critical chemical intermediate in the pharmaceutical industry. We will explore its synthesis, with a focus on the robust Suzuki-Miyaura coupling, and elucidate its pivotal role in the construction of complex active pharmaceutical ingredients (APIs). A detailed case study on the commercial synthesis of the KRAS G12C inhibitor, Sotorasib, will be presented to exemplify the strategic importance of this intermediate. This document is intended for researchers, chemists, and professionals in drug development who seek to understand and leverage the unique chemical attributes of this versatile building block.
Introduction: The Strategic Value of a Fluorinated Biphenyl Intermediate
In the landscape of medicinal chemistry and process development, the efficiency of a synthetic route is often dictated by the strategic selection of key intermediates. 4-(4-Cyanophenyl)-2-fluorobenzoic acid (IUPAC Name: 4'-cyano-3-fluoro-[1,1'-biphenyl]-4-carboxylic acid) is a prime example of such a pivotal molecule.[1] Its structure is a confluence of functionalities that offer synthetic chemists a versatile handle for molecular elaboration:
-
A biphenyl scaffold , providing a rigid and well-defined three-dimensional structure.
-
A carboxylic acid group , which serves as a primary reactive site for amide bond formation—a cornerstone of medicinal chemistry.
-
A nitrile (cyano) group , a versatile functional group that can be further transformed or utilized for its electronic properties.
-
A fluorine atom , strategically placed to modulate the electronic and lipophilic properties of the molecule, often enhancing metabolic stability and binding affinity in the final API.
These features have established 4-(4-Cyanophenyl)-2-fluorobenzoic acid as an indispensable building block, particularly in the synthesis of targeted therapies for oncology.
Physicochemical Properties and Data
A thorough understanding of the physical and chemical properties of an intermediate is fundamental for its effective use in process chemistry.
| Property | Value | Reference |
| CAS Number | 1261929-01-4 | [1][2] |
| Molecular Formula | C₁₄H₈FNO₂ | [1][2] |
| Molecular Weight | 241.22 g/mol | [1][2] |
| Appearance | White to off-white solid/powder | [3] |
| Purity | Typically ≥98% | [1][2] |
| IUPAC Name | 4'-cyano-3-fluoro-[1,1'-biphenyl]-4-carboxylic acid | [1] |
| Storage | Store at room temperature in a dry, well-ventilated area. | [2] |
Synthesis of 4-(4-Cyanophenyl)-2-fluorobenzoic acid: The Suzuki-Miyaura Coupling
The most prevalent and scalable method for synthesizing 4-(4-Cyanophenyl)-2-fluorobenzoic acid is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[4][5][6] This Nobel Prize-winning reaction provides a powerful and reliable method for forming carbon-carbon bonds between sp²-hybridized carbon atoms, making it ideal for constructing biaryl systems.
The reaction couples a boronic acid derivative with an aryl halide. In this specific case, 4-bromo-2-fluorobenzoic acid is coupled with (4-cyanophenyl)boronic acid. The choice of these starting materials is strategic; they are commercially available and exhibit appropriate reactivity. The fluorine atom on the benzoic acid ring enhances the electrophilicity of the carbon-bromine bond, facilitating the oxidative addition step in the catalytic cycle.
Experimental Protocol: Suzuki-Miyaura Coupling
Objective: To synthesize 4-(4-Cyanophenyl)-2-fluorobenzoic acid.
Materials:
-
4-Bromo-2-fluorobenzoic acid (1.0 eq)
-
(4-Cyanophenyl)boronic acid (1.2 eq)
-
Palladium Catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄) (0.02 eq)
-
Base (e.g., Potassium Carbonate, K₂CO₃) (3.0 eq)
-
Solvent (e.g., 1,4-Dioxane/Water mixture, 4:1)
Procedure:
-
To a reaction vessel equipped with a reflux condenser and magnetic stirrer, add 4-bromo-2-fluorobenzoic acid, (4-cyanophenyl)boronic acid, and potassium carbonate.
-
Purge the vessel with an inert gas (e.g., Nitrogen or Argon) for 15-20 minutes to remove oxygen, which can deactivate the palladium catalyst.
-
Add the 1,4-dioxane/water solvent mixture, followed by the palladium catalyst.
-
Heat the reaction mixture to reflux (approximately 90-100 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Acidify the mixture with aqueous HCl (e.g., 2M HCl) to a pH of ~2-3. This protonates the carboxylate salt, causing the product to precipitate.
-
Filter the resulting solid, wash with water to remove inorganic salts, and then with a cold non-polar solvent (e.g., hexane) to remove non-polar impurities.
-
Dry the solid product under vacuum to yield 4-(4-Cyanophenyl)-2-fluorobenzoic acid.
Causality and Self-Validation:
-
Inert Atmosphere: The use of an inert gas is critical. Palladium(0) catalysts are sensitive to oxidation, which would halt the catalytic cycle. The absence of a reaction or a stalled reaction often points to atmospheric contamination.
-
Base: The base is essential for the transmetalation step of the Suzuki reaction, activating the boronic acid. The reaction will not proceed without a suitable base.
-
Aqueous Solvent System: The presence of water often accelerates the reaction and helps to dissolve the inorganic base.
-
Acidic Workup: The product exists as a carboxylate salt in the basic reaction mixture. Acidification is necessary to protonate it, rendering it insoluble in the aqueous phase and allowing for isolation by filtration. A successful precipitation upon acidification is a key indicator of product formation.
Visualization: Suzuki-Miyaura Reaction Workflow
Caption: Suzuki-Miyaura synthesis of the target intermediate.
Core Application: Intermediate in the Synthesis of Sotorasib (AMG 510)
The true value of 4-(4-Cyanophenyl)-2-fluorobenzoic acid is demonstrated in its application as a key building block in the synthesis of Sotorasib, a first-in-class, FDA-approved covalent inhibitor of the KRAS G12C mutation.[7][8] Sotorasib represents a breakthrough in treating certain types of solid tumors, particularly non-small cell lung cancer.[7]
In the commercial manufacturing process of Sotorasib, 4-(4-Cyanophenyl)-2-fluorobenzoic acid is introduced in a crucial amide coupling step. The carboxylic acid moiety of the intermediate is activated and then reacted with a primary amine on the core heterocyclic scaffold of the Sotorasib molecule. This reaction forms a stable amide bond, attaching the cyanophenyl-fluorobenzoyl group, which is essential for the drug's binding and activity.
Experimental Protocol: Amide Coupling in Sotorasib Synthesis
Objective: To couple 4-(4-Cyanophenyl)-2-fluorobenzoic acid with the Sotorasib amine precursor.
Materials:
-
Sotorasib Amine Precursor (1.0 eq)
-
4-(4-Cyanophenyl)-2-fluorobenzoic acid (1.1 eq)
-
Coupling Agent (e.g., HATU, HBTU, or EDC/HOBt) (1.2 eq)
-
Amine Base (e.g., Diisopropylethylamine, DIPEA) (2.5 eq)
-
Solvent (e.g., Dimethylformamide, DMF)
Procedure:
-
Dissolve the Sotorasib amine precursor in the solvent within a reaction vessel under an inert atmosphere.
-
Add 4-(4-Cyanophenyl)-2-fluorobenzoic acid, the coupling agent, and the amine base.
-
Stir the mixture at room temperature for 8-12 hours. The reaction is typically monitored by HPLC for the consumption of the starting materials and the formation of the Sotorasib product.
-
Upon completion, the reaction is quenched by the addition of water.
-
The crude product is then extracted into an organic solvent (e.g., Ethyl Acetate).
-
The organic layers are combined, washed with brine, dried over sodium sulfate, and concentrated under reduced pressure.
-
The resulting crude Sotorasib is purified by recrystallization or column chromatography to yield the final, high-purity API.[7]
Causality and Self-Validation:
-
Coupling Agent: The carboxylic acid must be activated to react with the amine. Coupling agents form a highly reactive intermediate (e.g., an active ester) that is readily attacked by the amine. The reaction will not proceed at a reasonable rate without an activating agent.
-
Amine Base: A non-nucleophilic organic base like DIPEA is required to neutralize the acidic byproducts formed during the activation step and to ensure the precursor amine remains deprotonated and nucleophilic.
-
Purification: The high purity required for an API (often >99.5%) necessitates a robust purification step.[7] The success of the recrystallization or chromatography is a final validation of the synthesis.
Visualization: Sotorasib Synthesis Workflow
Caption: Integration of the intermediate into the final Sotorasib API.
Safety and Handling
As a fine chemical used in laboratory and manufacturing settings, proper handling of 4-(4-Cyanophenyl)-2-fluorobenzoic acid is essential. Based on available Safety Data Sheets (SDS), the compound presents moderate hazards.
-
Hazards: Causes skin and serious eye irritation. May cause respiratory irritation.[9][10][11][12]
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields or goggles, and a lab coat.[11] If handling large quantities or if dust is generated, use respiratory protection.
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust.[13] Use only in a well-ventilated area, such as a chemical fume hood.[9]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
Conclusion
4-(4-Cyanophenyl)-2-fluorobenzoic acid stands out as a sophisticated and highly valuable chemical intermediate. Its utility is rooted in a stable, multi-functional structure that allows for its seamless integration into complex molecular targets. The robustness of its synthesis via Suzuki-Miyaura coupling and its critical role in the commercial production of blockbuster drugs like Sotorasib underscore its importance. For scientists and researchers in drug development, a deep understanding of this intermediate's properties, synthesis, and reactivity is not merely academic—it is a practical tool for accelerating the path to novel therapeutics.
References
- Synthetic Transformation of 4-fluorobenzoic Acid to 4-fluorobenzohydrazide Schiff Bases and 1,3,4-Oxadiazole Analogs having DPPH Radical Scavenging Potential. ResearchGate.
- US Patent 6613930B2: Methods for producing 3-cyano-and 4-cyano- benzoic acid derivative compounds. Google Patents.
- Design, and synthesis of selectively anticancer 4-cyanophenyl substituted thiazol-2-ylhydrazones. RSC Publishing.
- 4-Fluorobenzoic acid. Chem-Impex.
- Synthesis and Structure–Activity Relationship Studies of Derivatives of the Dual Aromatase–Sulfatase Inhibitor 4-{[(4-Cyanophenyl)(4H-1,2,4-triazol-4-yl)amino]methyl}phenyl sulfamate. PMC - NIH.
- 4-Fluorobenzoic acid. Wikipedia.
- P-FLUOROBENZOIC ACID. ChemBK.
- 4-(4-Cyanophenyl)-2-fluorobenzoic acid | 1261929-01-4. Sigma-Aldrich.
- Safety Data Sheet: 4-Fluorobenzoic acid. Carl ROTH.
- WO2001042198A2: Methods for producing cyanobenzoic acid derivatives. Google Patents.
- Commercial Process for the Synthesis of Anti-Cancer Drug Sotorasib. ChemistryViews.
- SAFETY DATA SHEET. Sigma-Aldrich.
- Chemical Properties of 2-Fluorobenzoic acid, 4-cyanophenyl ester. Cheméo.
- 4-(4-Cyanophenyl)-2-fluorobenzoic acid, min 98%, 5 grams. AA BLOCKS.
- Carbonylative Suzuki-Miyaura couplings of sterically hindered aryl halides. The Royal Society of Chemistry.
- Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. PubMed.
- Development of a Commercial Manufacturing Process for Sotorasib, a First-in-Class KRAS G12C Inhibitor | Request PDF. ResearchGate.
- KR100577873B1: 4-cyanobenzoic acid and its methyl ester production method. Google Patents.
- 4-Fluorobenzoic Acid: Synthesis, Handling, and Future Outlook. NINGBO INNO PHARMCHEM CO.,LTD..
- SAFETY DATA SHEET. Fisher Scientific.
- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences.
- Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. MDPI.
- Flurbiprofen analogs and methods of use in treating cancer - Patent US-8575170-B2. PubChem.
- 4-Fluorobenzoic Acid | 456-22-4. SynZeal.
- Drug intermediate. MedChemExpress.
- Improved Synthesis of New FDA-Approved Treatment for KRAS G12C Mutation in Non-small Cell Lung Cancer. PMC - NIH.
- (PDF) Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. ResearchGate.
- 4-fluorobenzoic acid - SAFETY DATA SHEET. SCBT.
- KIF18A inhibitors - Patent US-12441736-B2. PubChem.
- 4-Cyanobenzoic acid - SAFETY DATA SHEET. Thermo Fisher Scientific.
- C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. NIH.
Sources
- 1. 4-(4-Cyanophenyl)-2-fluorobenzoic acid | 1261929-01-4 [sigmaaldrich.com]
- 2. calpaclab.com [calpaclab.com]
- 3. chemimpex.com [chemimpex.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. C(acyl)–C(sp2) and C(sp2)–C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemistryviews.org [chemistryviews.org]
- 8. Improved Synthesis of New FDA-Approved Treatment for KRAS G12C Mutation in Non-small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. fishersci.com [fishersci.com]
- 11. elementalmicroanalysis.com [elementalmicroanalysis.com]
- 12. assets.thermofisher.com [assets.thermofisher.com]
- 13. carlroth.com [carlroth.com]
A Comprehensive Technical Guide on the Safe Handling of 4-(4-Cyanophenyl)-2-fluorobenzoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Chemistry of a Novel Compound
4-(4-Cyanophenyl)-2-fluorobenzoic acid is a bespoke molecule of interest within contemporary drug discovery and materials science. Its unique trifunctional architecture, featuring a carboxylic acid, a nitrile, and a fluorinated phenyl ring, presents a versatile scaffold for the synthesis of complex molecular entities. The fluorination can enhance metabolic stability and binding affinity, while the cyano and carboxylic acid groups offer multiple avenues for chemical modification.[1] As with any novel chemical entity, a thorough understanding of its safe handling, storage, and disposal is paramount to ensuring the well-being of laboratory personnel and the integrity of research outcomes.
Due to the specific nature of this compound, a dedicated Safety Data Sheet (SDS) may not be readily available. Therefore, this guide has been meticulously compiled by extrapolating data from structurally analogous compounds, namely 4-fluorobenzoic acid and 4-cyanobenzoic acid, to provide a robust framework for its safe utilization. The principles of chemical safety are universal, and by examining the constituent functional groups, we can proactively identify potential hazards and implement appropriate control measures.
Section 1: Hazard Identification and Risk Assessment
The primary hazards associated with 4-(4-Cyanophenyl)-2-fluorobenzoic acid are inferred from its structural components. Aromatic carboxylic acids are often irritating to the skin and eyes, and can cause respiratory tract irritation if inhaled as a dust.[2][3] The presence of the cyano group introduces a potential for toxicity, although the risk is dependent on the metabolic pathways of the entire molecule.
1.1 GHS Classification (Inferred)
Based on data from analogous compounds, the following Globally Harmonized System (GHS) classifications are anticipated.[4]
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |
| Specific target organ toxicity — single exposure (Respiratory tract irritation) | Category 3 | H335: May cause respiratory irritation |
1.2 Physical and Chemical Properties (Estimated)
The following properties are estimated based on the known characteristics of 4-fluorobenzoic acid and 4-cyanobenzoic acid.
| Property | Estimated Value/Characteristic | Rationale |
| Appearance | White to off-white or yellow powder/solid[2] | Similar to analogue compounds. |
| Melting Point | >150 °C | Aromatic carboxylic acids are typically high-melting solids.[2][5] |
| Solubility | Sparingly soluble in water; soluble in organic solvents (e.g., DMSO, DMF, alcohols).[2][6] | The carboxylic acid group imparts some water solubility, but the biphenyl structure increases lipophilicity. |
| Stability | Stable under normal laboratory conditions.[6][7] | Aromatic carboxylic acids are generally stable. |
| Reactivity | Reacts with strong bases, strong oxidizing agents, and strong acids.[6] | Carboxylic acid functionality dictates reactivity. |
Section 2: Prudent Handling and Exposure Control
A proactive approach to exposure control is essential when working with any chemical of unknown toxicological profile. The following engineering controls, personal protective equipment (PPE), and hygiene practices are mandatory.
2.1 Engineering Controls: The First Line of Defense
-
Fume Hood: All manipulations of 4-(4-Cyanophenyl)-2-fluorobenzoic acid, including weighing, dissolving, and transferring, must be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols.
-
Ventilation: Ensure adequate general laboratory ventilation to maintain a safe working environment.[2][7]
2.2 Personal Protective Equipment (PPE): A Necessary Barrier
A comprehensive PPE ensemble is required to prevent dermal, ocular, and respiratory exposure.[8][9][10]
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical splash goggles meeting ANSI Z87.1 standards.[11] | Protects against dust particles and splashes. |
| Hand Protection | Nitrile or neoprene gloves.[12] | Provides a barrier against skin contact. Regularly inspect gloves for any signs of degradation or puncture. |
| Body Protection | A flame-resistant laboratory coat, fully buttoned. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Generally not required when working in a fume hood. If there is a risk of aerosolization outside of a fume hood, a NIOSH-approved respirator with a particulate filter is necessary. | Prevents inhalation of the compound. |
2.3 Hygiene Practices: Mitigating Unseen Risks
-
Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[5][7]
-
Do not eat, drink, or smoke in areas where chemicals are handled.[7]
-
Remove contaminated clothing immediately and wash before reuse.[5]
Section 3: Emergency Procedures: Preparedness is Key
Rapid and appropriate responses to emergencies can significantly mitigate potential harm.
3.1 First Aid Measures
| Exposure Route | Action |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5][13] |
| Skin Contact | Remove contaminated clothing. Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[5][13] |
| Inhalation | Move the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[6][13] |
| Ingestion | Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5][6] |
3.2 Spill Response Workflow
The following workflow should be initiated in the event of a spill.
Caption: A stepwise workflow for responding to a chemical spill.
Experimental Protocol for Spill Cleanup:
-
Evacuate and Alert: Immediately evacuate the area and inform your supervisor and colleagues.
-
Don PPE: Put on the appropriate PPE as outlined in Section 2.2.
-
Containment: For solid spills, gently cover with an absorbent material like vermiculite or sand to prevent dust from becoming airborne. For solutions, surround the spill with an absorbent barrier.
-
Cleanup: Carefully sweep the solid material into a designated waste container. For liquid spills, use an absorbent pad to soak up the material.
-
Decontamination: Wipe the spill area with a damp cloth, followed by a decontamination solution (e.g., a mild detergent solution).
-
Disposal: All contaminated materials, including PPE, must be placed in a sealed, labeled container for hazardous waste disposal.[3]
Section 4: Storage and Disposal
Proper storage and disposal are critical for maintaining a safe laboratory environment and ensuring regulatory compliance.
4.1 Storage Conditions
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[2][14]
-
Keep away from incompatible materials such as strong oxidizing agents, strong bases, and strong acids.[6][13]
-
The recommended storage temperature is between 2-8°C for long-term stability.
4.2 Waste Disposal
All waste containing 4-(4-Cyanophenyl)-2-fluorobenzoic acid must be treated as hazardous waste.
-
Solid Waste: Collect solid waste, including contaminated consumables, in a dedicated, clearly labeled hazardous waste container.[15]
-
Liquid Waste: Collect liquid waste in a separate, labeled container. Do not mix with other waste streams unless compatibility has been confirmed.
-
Disposal Method: The preferred method of disposal for this type of compound is incineration in a licensed hazardous waste facility.[16] This ensures the complete destruction of the molecule. Alternative methods may include chemical treatment to hydrolyze the nitrile group and neutralize the carboxylic acid, followed by disposal in accordance with local regulations.[17] Always consult with your institution's Environmental Health and Safety (EHS) department for specific disposal guidelines.[15]
Section 5: Toxicological and Ecological Information
5.1 Toxicological Profile (Inferred)
The toxicological properties of 4-(4-Cyanophenyl)-2-fluorobenzoic acid have not been extensively studied. However, based on its structural analogues, it is prudent to assume the following:
-
Acute Effects: May be harmful if swallowed, and can cause irritation to the skin, eyes, and respiratory system.[6]
-
Chronic Effects: The long-term effects of exposure are unknown. As a precaution, exposure should be minimized.
-
Carcinogenicity: There is no data to suggest that this compound is carcinogenic.[5]
5.2 Ecological Impact
The environmental fate and ecological impact of this compound are unknown. It is essential to prevent its release into the environment.[3] Do not allow this chemical to enter drains or waterways.
Conclusion: A Commitment to Safety
The responsible use of novel chemical compounds is a cornerstone of scientific integrity and professional practice. This guide provides a comprehensive framework for the safe handling of 4-(4-Cyanophenyl)-2-fluorobenzoic acid, based on the best available data from structurally related molecules. By adhering to these guidelines, researchers can mitigate risks, ensure a safe laboratory environment, and focus on advancing their scientific endeavors.
References
- Vertex AI Search. (2015).
- MedChemExpress. (2025). 4-Fluorobenzoic acid-SDS.
- Wikipedia. (n.d.). 4-Fluorobenzoic acid.
- Carl ROTH. (2025).
- PubChem. (n.d.). 4-Fluorobenzoic Acid.
- Environmental Health and Safety, OSHA. (n.d.). OSHA Glove Selection Chart.
- EPA NEPS. (n.d.). Guidelines for the Disposal of Small Quantities of Unused Pesticides.
- Storemasta Blog. (2025). Examples of PPE for Various Dangerous Goods Classes.
- Carl ROTH. (n.d.).
- PubChem. (n.d.). 4-Fluorobenzohydrazide.
- Fisher Scientific. (2013).
- Fisher Scientific. (2013).
- Fisher Scientific. (n.d.).
- Stanford Environmental Health & Safety. (n.d.).
- CHEMM. (n.d.). Personal Protective Equipment (PPE).
- Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Cyanide.
- Benchchem. (n.d.). A Comprehensive Technical Guide to 4-Fluorobenzoic Acid for Researchers and Drug Development Professionals.
- University of California, San Francisco. (n.d.). Chemical Safety: Personal Protective Equipment.
- Fisher Scientific. (n.d.).
- Chemical Management Section. (n.d.). DAO-1997-39-CCO-Cyanide.pdf.
- SynZeal. (n.d.). 4-Fluorobenzoic Acid | 456-22-4.
- Hazmat School. (2022). 5 Types of PPE for Hazardous Chemicals.
- United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
- Elemental Microanalysis. (2024). 4-FLUOROBENZOIC ACID.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. elementalmicroanalysis.com [elementalmicroanalysis.com]
- 3. carlroth.com [carlroth.com]
- 4. 4-Fluorobenzoic Acid | C7H5FO2 | CID 9973 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. fishersci.com [fishersci.com]
- 7. elementalmicroanalysis.com [elementalmicroanalysis.com]
- 8. blog.storemasta.com.au [blog.storemasta.com.au]
- 9. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 10. hazmatschool.com [hazmatschool.com]
- 11. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 12. safety.fsu.edu [safety.fsu.edu]
- 13. fishersci.com [fishersci.com]
- 14. assets.thermofisher.cn [assets.thermofisher.cn]
- 15. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 16. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 17. PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for Cyanide - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) Purification of 4-(4-Cyanophenyl)-2-fluorobenzoic acid
Abstract
This document provides a comprehensive guide and detailed protocol for the purification of 4-(4-Cyanophenyl)-2-fluorobenzoic acid using reverse-phase high-performance liquid chromatography (RP-HPLC). This method is designed for researchers, chemists, and drug development professionals requiring high-purity samples of this compound for downstream applications. The protocol outlines a robust and reproducible method, explaining the scientific rationale behind the selection of chromatographic parameters.
Introduction and Scientific Background
4-(4-Cyanophenyl)-2-fluorobenzoic acid is a bi-aryl carboxylic acid derivative. Such compounds are of significant interest in medicinal chemistry and materials science due to their rigid structures and potential as intermediates in the synthesis of complex molecules. The purity of this compound is critical for its intended use, necessitating an efficient and reliable purification method.
Reverse-phase HPLC is an ideal technique for this purpose due to its high resolving power and suitability for moderately polar organic molecules.[1][2] The principle of RP-HPLC relies on the partitioning of the analyte between a nonpolar stationary phase (typically alkyl-silane bonded silica) and a polar mobile phase.[3] By modulating the composition of the mobile phase, the retention of the target compound and its impurities can be precisely controlled to achieve separation.
Physicochemical Properties of 4-(4-Cyanophenyl)-2-fluorobenzoic acid
A thorough understanding of the analyte's properties is fundamental to developing a successful HPLC method. While specific experimental data for the target molecule is not widely published, its properties can be inferred from its structural components: a fluorobenzoic acid moiety and a cyanophenyl group.
| Property | Estimated Value/Characteristic | Rationale and Implication for HPLC |
| Molecular Formula | C₁₄H₈FNO₂ | Provides the molecular weight for mass spectrometry identification. |
| Appearance | Likely a white to off-white crystalline solid. | Relevant for sample handling and preparation. |
| pKa | ~3.5 - 4.2 | The carboxylic acid group is acidic. To ensure good peak shape and consistent retention, the mobile phase pH should be kept at least 1.5-2 units below the pKa to maintain the compound in its neutral, protonated form.[3][4] An acidic mobile phase is therefore required.[4][5] |
| Solubility | Soluble in polar organic solvents (e.g., Methanol, Acetonitrile); sparingly soluble in cold water.[6][7][8] | Dictates the choice of solvent for sample preparation. A mixture of organic solvent and water is suitable. |
| UV Absorbance | Strong absorbance expected in the 254-280 nm range. | The two aromatic rings and the nitrile group constitute a significant chromophore, allowing for sensitive UV detection.[9] |
| Polarity | Moderately polar. | Well-suited for reverse-phase chromatography using a C18 or C8 stationary phase. |
HPLC Method Development and Rationale
The chosen HPLC method is based on established principles for the separation of aromatic carboxylic acids.[4][5]
Chromatographic Workflow Diagram
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemrevlett.com [chemrevlett.com]
- 3. phx.phenomenex.com [phx.phenomenex.com]
- 4. agilent.com [agilent.com]
- 5. HPLC Separation of Carboxylic Acids | SIELC Technologies [sielc.com]
- 6. chembk.com [chembk.com]
- 7. 4-Fluorobenzoic acid | 456-22-4 [chemicalbook.com]
- 8. 4-Cyanobenzoic acid | 619-65-8 [chemicalbook.com]
- 9. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
The Strategic Application of 4-(4-Cyanophenyl)-2-fluorobenzoic Acid in Modern Medicinal Chemistry: A Guide for Drug Discovery Professionals
Introduction: Unveiling a Privileged Scaffold in Drug Design
In the landscape of contemporary medicinal chemistry, the quest for novel molecular entities with enhanced potency, selectivity, and favorable pharmacokinetic profiles is a perpetual endeavor. Within the vast arsenal of synthetic building blocks, 4-(4-Cyanophenyl)-2-fluorobenzoic acid has emerged as a scaffold of significant interest. Its unique combination of a biaryl structure, a reactive carboxylic acid handle, and strategically placed electronic features—the electron-withdrawing cyano and fluoro groups—renders it a versatile starting point for the synthesis of a diverse array of bioactive compounds. This application note serves as a detailed guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in medicinal chemistry programs, with a particular focus on the development of enzyme inhibitors for oncology and other therapeutic areas. We will delve into its synthesis, key chemical transformations, and its role in the generation of potent modulators of critical biological targets, supported by detailed protocols and structure-activity relationship (SAR) insights.
Physicochemical Properties and Design Rationale
The utility of 4-(4-Cyanophenyl)-2-fluorobenzoic acid in drug design is not coincidental; it is a direct consequence of the deliberate interplay of its constituent functional groups.
| Property | Value | Significance in Drug Design |
| Molecular Formula | C₁₄H₈FNO₂ | Provides a compact and relatively rigid scaffold. |
| Molecular Weight | 241.22 g/mol | Falls within the desirable range for lead-like and drug-like molecules. |
| Appearance | White to off-white solid | Amenable to standard laboratory handling and formulation development. |
| pKa | ~3-4 (estimated) | The carboxylic acid can participate in key ionic interactions with biological targets. |
| LogP | ~3.5 (estimated) | Indicates a balance of lipophilicity and hydrophilicity, crucial for cell permeability. |
The Strategic Importance of the Moieties:
-
4-Cyanophenyl Group: This moiety is a key contributor to the biological activity of many derivatives. The nitrile group is a potent hydrogen bond acceptor, capable of forming crucial interactions with amino acid residues in the active sites of enzymes.[1] Furthermore, the rigidity of the phenyl ring helps to orient the molecule within a binding pocket, while the cyano group can also engage in favorable dipole-dipole or π-π stacking interactions. In many instances, the incorporation of a 4-cyanophenyl group has been shown to significantly enhance the anticancer potency of heterocyclic compounds.
-
2-Fluoro Substituent: The ortho-fluoro group on the benzoic acid ring plays a multifaceted role. Its high electronegativity can modulate the pKa of the carboxylic acid, influencing its ionization state at physiological pH.[2] This can be critical for optimizing interactions with target proteins. The fluorine atom can also form non-covalent interactions, such as hydrogen bonds and halogen bonds, with the target. From a pharmacokinetic perspective, the C-F bond is exceptionally stable to metabolic degradation, and its introduction can block potential sites of oxidative metabolism, thereby improving the metabolic stability and half-life of a drug candidate.[3]
-
Carboxylic Acid Handle: This functional group is the primary point for chemical modification. It can be readily converted into a wide range of functional groups, most commonly amides and esters, allowing for the exploration of diverse chemical space and the fine-tuning of a molecule's properties. The carboxylic acid itself, or a bioisosteric replacement, can also serve as a key pharmacophoric element, forming strong ionic interactions with positively charged residues (e.g., arginine, lysine) in a protein's active site.
Synthesis of 4-(4-Cyanophenyl)-2-fluorobenzoic Acid
The most common and efficient method for the synthesis of 4-(4-Cyanophenyl)-2-fluorobenzoic acid is through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful C-C bond-forming reaction allows for the reliable and high-yielding connection of the two aryl rings.
Figure 1: General workflow for the Suzuki-Miyaura synthesis of the title compound.
Detailed Protocol: Suzuki-Miyaura Coupling
Objective: To synthesize 4-(4-Cyanophenyl)-2-fluorobenzoic acid from 4-bromo-2-fluorobenzoic acid and 4-cyanophenylboronic acid.
Materials:
-
4-Bromo-2-fluorobenzoic acid (1.0 eq)
-
4-Cyanophenylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) (0.03 eq)
-
Potassium carbonate (3.0 eq)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
1 M Hydrochloric acid
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a round-bottom flask, add 4-bromo-2-fluorobenzoic acid, 4-cyanophenylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).
-
Degas the mixture by bubbling the inert gas through the solution for 15-20 minutes.
-
Add the tetrakis(triphenylphosphine)palladium(0) catalyst to the reaction mixture.
-
Heat the reaction to reflux (typically 80-100 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Add water and ethyl acetate. Acidify the aqueous layer with 1 M HCl to a pH of ~2-3.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography to yield 4-(4-Cyanophenyl)-2-fluorobenzoic acid as a solid.
Applications in Medicinal Chemistry: Case Studies and Protocols
The versatility of 4-(4-Cyanophenyl)-2-fluorobenzoic acid is best illustrated through its application in the synthesis of various enzyme inhibitors.
Dual Aromatase and Sulfatase Inhibitors for Breast Cancer Therapy
Endocrine therapy is a cornerstone of treatment for hormone-dependent breast cancer. Aromatase and steroid sulfatase (STS) are two key enzymes involved in the biosynthesis of estrogens. Dual inhibition of these enzymes is an attractive therapeutic strategy. Derivatives of 4-(4-Cyanophenyl)-2-fluorobenzoic acid have been explored as potent dual aromatase-sulfatase inhibitors (DASIs).[1]
Structure-Activity Relationship (SAR) Insights:
-
The para-cyanophenyl ring is crucial for balanced dual inhibition. It is thought to act as a hydrogen bond acceptor, interacting favorably with amino acid residues in the active sites of both aromatase and STS.[1]
-
Replacement of the 4-cyanophenyl group with other aryl moieties often leads to a decrease in inhibitory activity against one or both enzymes.[1]
Illustrative Application: The core scaffold can be elaborated to introduce a triazole or imidazole moiety, which are known to coordinate with the heme iron of the aromatase enzyme.
Kinase Inhibitors for Targeted Cancer Therapy
Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many cancers, making them prime targets for drug development. The 4-(4-Cyanophenyl)-2-fluorobenzoic acid scaffold has been incorporated into various kinase inhibitors, including those targeting the Epidermal Growth Factor Receptor (EGFR).
Figure 2: Simplified EGFR signaling pathway and the point of intervention for EGFR inhibitors.
Protocol: Amide Coupling for Kinase Inhibitor Synthesis (HATU-mediated)
Objective: To synthesize an amide derivative of 4-(4-Cyanophenyl)-2-fluorobenzoic acid with a substituted aniline, a common step in the synthesis of kinase inhibitors.
Materials:
-
4-(4-Cyanophenyl)-2-fluorobenzoic acid (1.0 eq)
-
Substituted aniline (e.g., 4-methoxyaniline) (1.1 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve 4-(4-Cyanophenyl)-2-fluorobenzoic acid in DMF in a round-bottom flask.
-
Add the substituted aniline, HATU, and DIPEA to the solution.
-
Stir the reaction mixture at room temperature for 2-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate (2x) and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired amide.
PARP Inhibitors for DNA Damage Repair-Deficient Cancers
Poly(ADP-ribose) polymerase (PARP) enzymes are critical for the repair of single-strand DNA breaks. In cancers with mutations in DNA repair genes like BRCA1 and BRCA2, inhibition of PARP leads to the accumulation of DNA damage and cell death, a concept known as synthetic lethality. The 4-(4-Cyanophenyl)-2-fluorobenzoic acid scaffold can be utilized in the synthesis of potent PARP inhibitors.
Figure 3: The role of PARP in DNA repair and the mechanism of synthetic lethality with PARP inhibitors in BRCA-deficient cells.
Illustrative IC₅₀ Data for Scaffolds Containing the 4-Cyanophenyl Moiety:
| Compound Class | Target | IC₅₀ (nM) | Reference |
| Dual Aromatase-Sulfatase Inhibitor | Aromatase | 0.2 | [1] |
| Dual Aromatase-Sulfatase Inhibitor | Steroid Sulfatase | 2.5 | [1] |
| Thiazolylhydrazone Derivative | HCT-116 (colon cancer) | ~2000 | |
| Thiazolylhydrazone Derivative | MCF-7 (breast cancer) | 1000 - 1700 | |
| PARP Inhibitor (YHP-836) | PARP1 | 6.328 | |
| PARP Inhibitor (YHP-836) | PARP2 | 3.621 |
Note: The IC₅₀ values are for representative compounds containing the 4-cyanophenyl moiety and are intended to be illustrative of the potential potency achievable with this scaffold.
Further Chemical Transformations
Beyond amide bond formation, the carboxylic acid of 4-(4-Cyanophenyl)-2-fluorobenzoic acid can undergo other important transformations.
Protocol: Fischer Esterification
Objective: To synthesize the methyl or ethyl ester of 4-(4-Cyanophenyl)-2-fluorobenzoic acid.
Materials:
-
4-(4-Cyanophenyl)-2-fluorobenzoic acid (1.0 eq)
-
Methanol or Ethanol (as solvent and reagent)
-
Concentrated Sulfuric Acid (catalytic amount)
-
Sodium bicarbonate solution
-
Dichloromethane or Ethyl Acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Suspend 4-(4-Cyanophenyl)-2-fluorobenzoic acid in an excess of the desired alcohol (e.g., methanol).
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux for 2-6 hours, monitoring the reaction by TLC.
-
After cooling, remove the excess alcohol under reduced pressure.
-
Dissolve the residue in an organic solvent like dichloromethane or ethyl acetate and wash with water.
-
Neutralize any remaining acid by washing with a saturated sodium bicarbonate solution until effervescence ceases.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate to obtain the desired ester. Further purification can be achieved by column chromatography if necessary.[4][5]
Conclusion and Future Perspectives
4-(4-Cyanophenyl)-2-fluorobenzoic acid represents a highly valuable and versatile building block in modern medicinal chemistry. Its unique electronic and structural features provide a solid foundation for the design of potent and selective enzyme inhibitors and other therapeutic agents. The strategic placement of the 4-cyanophenyl and 2-fluoro moieties offers opportunities to fine-tune drug-target interactions and enhance pharmacokinetic properties. The straightforward derivatization of its carboxylic acid handle through well-established synthetic protocols, such as amide coupling and esterification, allows for rapid exploration of chemical space. As our understanding of the molecular drivers of disease continues to grow, privileged scaffolds like 4-(4-Cyanophenyl)-2-fluorobenzoic acid will undoubtedly play an increasingly important role in the development of the next generation of targeted therapies.
References
-
Woo, L. W. L., et al. (2013). Synthesis and Structure–Activity Relationship Studies of Derivatives of the Dual Aromatase–Sulfatase Inhibitor 4-{[(4-Cyanophenyl)(4H-1,2,4-triazol-4-yl)amino]methyl}phenyl sulfamate. ChemMedChem, 8(5), 779-799. [Link]
-
Akhtar, T., et al. (2022). Design and synthesis of selectively anticancer 4-cyanophenyl substituted thiazol-2-ylhydrazones. RSC Advances, 12(52), 33895-33908. [Link]
-
Choi, P. J., et al. (2020). PARP inhibitor cyanine dye conjugate with enhanced cytotoxic and antiproliferative activity in patient derived glioblastoma cell lines. Bioorganic & Medicinal Chemistry Letters, 30(14), 127252. [Link]
-
Jena, B. K., et al. (2022). A Novel PARP Inhibitor YHP-836 For the Treatment of BRCA-Deficiency Cancers. Frontiers in Oncology, 12, 911029. [Link]
- Hall, D. G. (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH.
-
OperaChem. (2024). Fischer Esterification-Typical Procedures. [Link]
- Singh, U. P., & Gahtori, P. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Global Scientific Journal, 8(11), 1836-1844.
- Lippert, J. W. (2005). Amide bond formation by using amino acid fluorides. Arkivoc, 2005(14), 87-95.
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
-
Creative Diagnostics. (n.d.). EGF/EGFR Signaling Pathway. [Link]
- Malanga, M., & Althaus, F. R. (2005). The role of poly (ADP-ribose) in the DNA damage signaling network. Biochemistry and Cell Biology, 83(3), 354-364.
- Lountos, G. T., et al. (2011). Structural basis of detection and signaling of DNA single-strand breaks by human PARP-1. Proceedings of the National Academy of Sciences, 108(44), 17894-17899.
- Isanbor, C., & O'Hagan, D. (2006). Fluorine in medicinal chemistry: a review of modern synthetic methodologies. Journal of Fluorine Chemistry, 127(3), 303-319.
-
Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Key Benzoic Acid Derivatives: Understanding the Synthesis and Uses of 4-Bromo-2-fluorobenzoic Acid. [Link]
-
Kumar, A., Singh, S. K., & Sharma, C. (2023). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. RSC advances, 13(27), 18712-18723. [Link]
- Patil, S. A., et al. (2011). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 52(35), 4543-4547.
-
Ferreira, R. J., et al. (2020). Structural Aspects of the Ortho Chloro-and Fluoro-Substituted Benzoic Acids: Implications on Chemical Properties. Molecules, 25(21), 4908. [Link]
- El-Fakharany, E. M., et al. (2020). Design, synthesis, in vitro, and in silico studies of 4-fluorocinnamaldehyde based thiosemicarbazones as urease inhibitors. Scientific Reports, 10(1), 1-13.
-
Al-Suwaidan, I. A., et al. (2023). Quinazolin-4-one/3-cyanopyridin-2-one Hybrids as Dual Inhibitors of EGFR and BRAF V600E: Design, Synthesis, and Antiproliferative Activity. Molecules, 28(21), 7293. [Link]
- Wang, Y., et al. (2021). Design, synthesis, and biological evaluation of novel PARP inhibitors against acquired drug-resistance. European Journal of Medicinal Chemistry, 224, 113719.
- Google Patents. (2021). CN113816874B - Process method for synthesizing 4-cyano-2-fluorobenzyl alcohol.
- Gajiwala, K. S., et al. (2013). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl) quinazolin-4-yl) amino) phenyl) acetamide as the first orally active selective Aurora Kinase B Inhibitor. Journal of medicinal chemistry, 56(17), 6747-6762.
- Purser, S., et al. (2008). The role of fluorine in drug design. Chemical Society Reviews, 37(2), 320-330.
- Zhou, J., et al. (2021). Discovery of Quinazoline-2, 4 (1 H, 3 H)-dione Derivatives Containing 3-Substituted Piperizines as Potent PARP-1/2 Inhibitors─ Design, Synthesis, In Vivo Antitumor Activity, and X-ray Crystal Structure Analysis. Journal of Medicinal Chemistry, 64(23), 17366-17384.
-
Zhang, J., et al. (2016). Design, synthesis, and biological evaluation of novel PARP-1 inhibitors based on a 1H-thieno [3, 4-d] imidazole-4-carboxamide scaffold. Molecules, 21(11), 1449. [Link]
- Wang, L., et al. (2018).
- Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: a rational approach in drug design. Chemical reviews, 96(8), 3147-3176.
- Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of enzyme inhibition and medicinal chemistry, 22(5), 527-540.
- Hagmann, W. K. (2008). The many roles of fluorine in medicinal chemistry. Journal of medicinal chemistry, 51(15), 4359-4369.
- Lin, Y., et al. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC medicinal chemistry, 12(9), 1468-1490.
-
Wikipedia. (2023). Epidermal growth factor receptor. [Link]
-
Dana-Farber Cancer Institute. (2016, November 17). What is a PARP Inhibitor? | Dana-Farber Cancer Institute | Science Illustrated [Video]. YouTube. [Link]
- O'Hagan, D. (2008). Understanding the role of fluorine in medicinal chemistry. Journal of fluorine chemistry, 129(8), 759-768.
- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
- Kirk, K. L. (2006). Fluorine in medicinal chemistry: recent therapeutic applications of fluorinated pharmaceuticals. Journal of fluorine chemistry, 127(8), 1013-1029.
- Böhm, H. J., et al. (2004). Fluorine in medicinal chemistry. ChemBioChem, 5(5), 637-643.
- Smart, B. E. (2001). Fluorine substituent effects (on reactivities of organic molecules and reaction intermediates). Journal of fluorine chemistry, 109(1), 3-12.
- Bégué, J. P., & Bonnet-Delpon, D. (2008). Bioorganic and medicinal chemistry of fluorine. John Wiley & Sons.
-
Ferreira, R. J., et al. (2020). Structural Aspects of the Ortho Chloro-and Fluoro-Substituted Benzoic Acids: Implications on Chemical Properties. Molecules, 25(21), 4908. [Link]
-
Chemistry LibreTexts. (2023, October 10). Suzuki-Miyaura Coupling. [Link]
-
Organic Chemistry Portal. (n.d.). Fischer Esterification. [Link]
-
El-Sayed, M. F., et al. (2022). Design, Synthesis, and Biological Effect Studies of Novel Benzofuran–Thiazolylhydrazone Derivatives as Monoamine Oxidase Inhibitors. ACS omega, 7(12), 10716-10729. [Link]
-
Abdel-Ghani, T. M., et al. (2022). Synthesis and biological evaluation of new pyrazolebenzene-sulphonamides as potential anticancer agents and hCA I and II inhibitors. Journal of enzyme inhibition and medicinal chemistry, 37(1), 1146-1157. [Link]
-
Tong, Y., et al. (2003). Discovery of potent imidazole and cyanophenyl containing farnesyltransferase inhibitors with improved oral bioavailability. Bioorganic & medicinal chemistry letters, 13(9), 1571-1574. [Link]
-
Wikipedia. (2023). PARP inhibitor. [Link]
-
American Cancer Society. (2023). PARP Inhibitors for Cancer. [Link]
-
National Cancer Institute. (2022). PARP Inhibitors. [Link]
-
AstraZeneca. (2023). Our Science: PARP inhibitors. [Link]
-
Clovis Oncology. (n.d.). The Science of PARP Inhibition. [Link]
-
Tesaro. (n.d.). PARP Inhibition. [Link]
-
AbbVie. (n.d.). PARP Inhibitors. [Link]
-
Myriad Genetics. (n.d.). BRACAnalysis CDx. [Link]
-
Foundation Medicine. (n.d.). FoundationOne CDx. [Link]
-
Caris Life Sciences. (n.d.). Molecular Intelligence. [Link]
-
Tempus. (n.d.). Tempus xT. [Link]
-
Guardant Health. (n.d.). Guardant360 CDx. [Link]
-
Personalis. (n.d.). NeXT Platform. [Link]
-
Illumina. (n.d.). TruSight Oncology 500. [Link]
Sources
- 1. Synthesis and Structure–Activity Relationship Studies of Derivatives of the Dual Aromatase–Sulfatase Inhibitor 4-{[(4-Cyanophenyl)(4H-1,2,4-triazol-4-yl)amino]methyl}phenyl sulfamate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of new pyrazolebenzene-sulphonamides as potential anticancer agents and hCA I and II inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmacyjournal.org [pharmacyjournal.org]
- 4. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 5. cerritos.edu [cerritos.edu]
Common side products in the synthesis of 4-(4-Cyanophenyl)-2-fluorobenzoic acid
This technical support guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 4-(4-Cyanophenyl)-2-fluorobenzoic acid. As a key intermediate in various pharmaceutical and materials science applications, ensuring its purity is paramount. This document provides in-depth troubleshooting, frequently asked questions (FAQs), and preventative measures to address common challenges encountered during its synthesis, particularly focusing on the prevalent Suzuki-Miyaura cross-coupling reaction.
I. Overview of the Synthetic Route
The most common and industrially scalable method for synthesizing 4-(4-Cyanophenyl)-2-fluorobenzoic acid is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful C-C bond-forming reaction typically involves the coupling of a halogenated 2-fluorobenzoic acid derivative with 4-cyanophenylboronic acid in the presence of a palladium catalyst and a base. A representative synthetic scheme is shown below:
Figure 2. Simplified schematic of boronic acid homocoupling.
Preventative Measures:
-
Degassing: Thoroughly degas all solvents and the reaction mixture before adding the palladium catalyst. This is typically achieved by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period or by using freeze-pump-thaw cycles.
-
Inert Atmosphere: Maintain a positive pressure of an inert gas throughout the reaction.
-
Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
Reagent Stoichiometry: Use a slight excess (typically 1.1-1.2 equivalents) of the boronic acid. A large excess can lead to increased homocoupling.
FAQ 3: I have a significant amount of 2-fluorobenzoic acid in my product. What is causing this, and what can I do to minimize it?
Causality: The formation of 2-fluorobenzoic acid is due to a side reaction known as protodehalogenation, where the bromine atom on the 4-bromo-2-fluorobenzoic acid is replaced by a hydrogen atom.
-
Mechanism: This can occur through various pathways, but a common one involves the oxidative addition of the aryl halide to the Pd(0) center, followed by a reaction with a proton source (e.g., water or alcohol solvent) instead of the intended transmetalation with the boronic acid. The presence of electron-withdrawing groups on the aryl halide can sometimes make it more susceptible to this side reaction.[1]
Figure 3. Competing pathways of transmetalation and protodehalogenation.
Preventative Measures:
-
Anhydrous Conditions: While many Suzuki couplings tolerate water, excessive amounts can promote protodehalogenation. Using dry solvents can be beneficial, although a small amount of water is often necessary for the base to be effective.
-
Choice of Base: Weaker bases are sometimes less prone to promoting protodehalogenation. Experimenting with different bases (e.g., K₃PO₄, Cs₂CO₃) may be necessary.
-
Ligand Selection: The choice of phosphine ligand on the palladium catalyst can significantly influence the relative rates of transmetalation and protodehalogenation. More electron-rich and bulky ligands can sometimes favor the desired cross-coupling.
FAQ 4: How can I effectively purify my crude 4-(4-Cyanophenyl)-2-fluorobenzoic acid to remove these side products?
Purification Strategy: A multi-step approach is often necessary for achieving high purity.
-
Aqueous Work-up: After the reaction is complete, a standard aqueous work-up can help remove inorganic salts and some of the more polar impurities. Acidifying the aqueous layer will precipitate the carboxylic acid-containing compounds (desired product, unreacted 4-bromo-2-fluorobenzoic acid, and the 2-fluorobenzoic acid side product), leaving the non-acidic 4,4'-dicyanobiphenyl in the organic layer.
-
Recrystallization: Recrystallization is a powerful technique for purifying the final product. Given that the desired product and the remaining impurities are all benzoic acid derivatives, finding a suitable solvent system is key. A mixed solvent system, such as ethanol/water or isopropanol/water, is often effective.[2] The principle is to dissolve the crude product in a minimum amount of a "good" hot solvent and then slowly add a "poor" solvent until the solution becomes turbid. Upon slow cooling, the desired product should crystallize out, leaving the more soluble impurities in the mother liquor.
-
Chromatography: If recrystallization does not provide the desired purity, column chromatography on silica gel can be employed. A solvent system with a gradient of ethyl acetate in hexanes, often with a small amount of acetic acid to improve the peak shape of the carboxylic acids, can be effective.
III. Experimental Protocols
Protocol 1: Identification of Impurities by ¹H NMR
A powerful method for confirming the identity of the major side products is by comparing the ¹H NMR spectrum of your crude or purified product with the known spectra of the potential impurities.
-
Sample Preparation: Dissolve a small amount of the sample in a deuterated solvent such as DMSO-d₆ or CDCl₃.
-
Spectral Analysis:
| Compound | Expected ¹H NMR Chemical Shifts (DMSO-d₆) |
| 2-Fluorobenzoic acid | The carboxylic acid proton will be a broad singlet around 13.3 ppm. The aromatic protons will appear as a multiplet between 7.3 and 7.9 ppm.[3][4] |
| 4,4'-Dicyanobiphenyl | Due to the symmetry of the molecule, the aromatic protons will appear as two distinct doublets in the range of 7.7-7.9 ppm. |
Note: The exact chemical shifts can vary depending on the solvent and concentration.
Protocol 2: General Procedure for Recrystallization
This protocol outlines a general method for the purification of the crude product by recrystallization.
-
Solvent Selection: Start by testing the solubility of your crude product in various solvents (e.g., ethanol, isopropanol, acetone, water) to identify a suitable "good" solvent (in which the compound is soluble when hot but sparingly soluble when cold) and a "poor" solvent (in which the compound is poorly soluble even when hot). An ethanol/water system is a good starting point.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the hot "good" solvent (e.g., boiling ethanol) until the solid just dissolves.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Addition of "Poor" Solvent: While the solution is still hot, add the "poor" solvent (e.g., hot water) dropwise until the solution becomes persistently cloudy.
-
Clarification: Add a few more drops of the hot "good" solvent until the solution becomes clear again.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature. To maximize yield, you can then place the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold solvent mixture, and dry them under vacuum.
IV. References
-
Suzuki, A. (1998). Recent advances in the cross-coupling reactions of organoboron derivatives with organic electrophiles, 1995–1998. Journal of Organometallic Chemistry, 576(1-2), 147-168. [Link]
-
Royal Society of Chemistry. (n.d.). Supplementary Information. [Link]
-
Organic Syntheses. (n.d.). Suzuki-Miyaura Cross-Coupling: Preparation of 2'-Vinylacetanilide. [Link]
-
Google Patents. (n.d.). CN113816874B - Process method for synthesizing 4-cyano-2-fluorobenzyl alcohol.
-
Google Patents. (n.d.). US6613930B2 - Methods for producing 3-cyano-and 4-cyano- benzoic acid derivative compounds.
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Chemessist. (n.d.). 4,4'-BIPHENYLDICARBONITRILE(1591-30-6) 1H NMR spectrum. [Link]
-
ACS Publications. (2012). Pd-Catalyzed Homocoupling Reaction of Arylboronic Acid: Insights from Density Functional Theory. [Link]
-
PubChem. (n.d.). (1,1'-Biphenyl)-4,4'-dicarbonitrile. [Link]
-
Carrow, B. P., & Hartwig, J. F. (2011). Distinguishing between pathways for transmetalation in Suzuki–Miyaura reactions. Journal of the American Chemical Society, 133(7), 2116–2119. [Link]
Sources
Resolving solubility issues with 4-(4-Cyanophenyl)-2-fluorobenzoic acid in experiments
Prepared by the Office of the Senior Application Scientist
This guide provides in-depth technical support for researchers, scientists, and drug development professionals experiencing solubility challenges with 4-(4-Cyanophenyl)-2-fluorobenzoic acid. Our goal is to provide not just protocols, but a foundational understanding of the compound's physicochemical properties to empower you to resolve solubility issues effectively.
Section 1: Frequently Asked Questions (FAQs) & Foundational Concepts
This section addresses the fundamental properties of 4-(4-Cyanophenyl)-2-fluorobenzoic acid that govern its solubility.
Q1: Why is 4-(4-Cyanophenyl)-2-fluorobenzoic acid so difficult to dissolve, particularly in aqueous media?
A1: The solubility challenges arise from the molecule's hybrid structure. It contains both polar, ionizable groups and a large, nonpolar backbone.
-
Hydrophobic Character: The core of the molecule is a biphenyl ring system, which is large, rigid, and highly hydrophobic (water-repelling). This structure significantly limits its ability to form favorable interactions with water molecules.
-
Crystal Lattice Energy: The planar nature of the biphenyl system and the potential for intermolecular interactions (like hydrogen bonding via the carboxylic acid and dipole-dipole interactions from the cyano group) can lead to a stable crystal lattice. A significant amount of energy is required to break this lattice apart, which contributes to low solubility.
-
Acidic Nature: The carboxylic acid group is the primary driver of its pH-dependent solubility. In its protonated form (at low pH), the molecule is neutral and significantly less soluble in water.
Q2: What is the pKa of this compound, and how does it influence my experiments?
-
The pKa of benzoic acid is approximately 4.2.
-
The fluorine atom at the ortho-position is strongly electron-withdrawing, which stabilizes the carboxylate anion. This effect increases the acidity, lowering the pKa. For comparison, 2-fluorobenzoic acid has a pKa of about 3.27.[1][2]
-
The 4-cyanophenyl group at the para-position is also electron-withdrawing, further increasing acidity.
Therefore, the pKa of 4-(4-Cyanophenyl)-2-fluorobenzoic acid is estimated to be approximately 3.0 - 3.5 .
Experimental Implication: This low pKa is critical. To solubilize this compound in an aqueous buffer, the pH must be raised significantly above this value. According to the Henderson-Hasselbalch equation, adjusting the pH to ~5.5 (two units above a pKa of 3.5) will convert over 99% of the compound to its much more soluble deprotonated carboxylate salt form.
Q3: Which organic solvents are recommended for creating a stock solution?
A3: Due to its largely hydrophobic nature, the compound is poorly soluble in water but shows good solubility in polar aprotic organic solvents.
| Solvent | Type | Recommended Use | Notes |
| DMSO (Dimethyl sulfoxide) | Polar Aprotic | Primary Choice for high concentration stock solutions. | Hygroscopic; store desiccated. Can be difficult to remove under vacuum. |
| DMF (Dimethylformamide) | Polar Aprotic | Excellent alternative to DMSO. | Lower boiling point than DMSO, making it easier to remove. Toxic. |
| Methanol | Polar Protic | Suitable for moderate concentrations. | 4-Cyanobenzoic acid is soluble in methanol.[3] |
| Ethanol | Polar Protic | Good for applications where DMSO/DMF are not suitable. | May require gentle warming to achieve higher concentrations. |
| Hot Water | Polar Protic | Limited utility, but solubility increases with temperature. | 4-Fluorobenzoic acid is freely soluble in hot water. This may be an option for specific protocols but risks precipitation upon cooling. |
Note: Always use high-purity, anhydrous solvents to avoid introducing water, which can lower the solubility of the neutral compound.
Section 2: Troubleshooting Guides & Experimental Protocols
This section provides actionable steps to overcome common solubility problems encountered in the lab.
Problem 1: My compound won't dissolve in my aqueous experimental buffer.
This is the most common issue and is almost always related to pH. The neutral form of the acid is insoluble.
Workflow for Aqueous Solubilization via pH Adjustment
This protocol details the standard method for preparing an aqueous solution by converting the acid to its soluble salt form.
Caption: Workflow for dissolving the compound in aqueous buffers.
Causality Explained: By adding a strong base (NaOH), you are deprotonating the carboxylic acid (R-COOH) to its carboxylate salt form (R-COO⁻ Na⁺). This ionic species is dramatically more polar and thus more soluble in water than the neutral acid. Targeting a pH well above the pKa (~3.0-3.5) ensures this equilibrium heavily favors the soluble form.
Problem 2: My compound precipitates when I dilute my DMSO stock into my cell culture media or assay buffer.
This is a classic problem of a compound "crashing out" of solution when the solvent environment changes from organic to aqueous.
Troubleshooting Workflow for Precipitation Upon Dilution
Follow these steps to diagnose and solve the issue.
Caption: Logical workflow for troubleshooting precipitation issues.
Protocol: Using Solubilizing Excipients
For particularly challenging systems, especially in cell-based assays or pre-clinical formulations, excipients can maintain solubility.
Principle: Excipients like surfactants or cyclodextrins create micro-environments that shield the hydrophobic parts of the drug molecule from the bulk water, preventing aggregation and precipitation.
Step-by-Step Method (using HP-β-Cyclodextrin):
-
Prepare Excipient Solution: Dissolve hydroxypropyl-beta-cyclodextrin (HP-β-CD) in your target aqueous buffer to a concentration of 5-10% (w/v). Gentle warming may be required.
-
Prepare Drug Stock: Create a concentrated stock of 4-(4-Cyanophenyl)-2-fluorobenzoic acid in a suitable organic solvent (e.g., Ethanol or DMSO).
-
Complexation: While vigorously stirring the HP-β-CD solution, slowly add the drug stock solution dropwise. The molar ratio of drug to cyclodextrin is key; start with a 1:5 or 1:10 ratio and optimize.
-
Equilibration: Allow the mixture to stir at room temperature for 1-2 hours (or overnight) to ensure full complexation.
-
Filtration: Filter the final solution through a 0.22 µm syringe filter to remove any non-complexed drug precipitate. The resulting clear solution contains the solubilized drug-cyclodextrin complex.
This method is a common strategy to improve the oral bioavailability of poorly water-soluble drugs.[4]
References
- Grokipedia. (n.d.). 4-Fluorobenzoic acid.
- Chem-Impex. (n.d.). 4-Fluorobenzoic acid.
-
Wikipedia. (2023). 4-Fluorobenzoic acid. Retrieved January 24, 2026, from [Link]
-
Wikipedia. (2023). 4-Cyano-4'-pentylbiphenyl. Retrieved January 24, 2026, from [Link]
-
ResearchGate. (n.d.). Determination and correlation for solubility of aromatic acids in solvents. Retrieved January 24, 2026, from [Link]
-
Cheméo. (n.d.). Chemical Properties of 2-Fluorobenzoic acid, 4-cyanophenyl ester. Retrieved January 24, 2026, from [Link]
-
PubChem. (n.d.). 4-Cyano-4'-pentylbiphenyl. Retrieved January 24, 2026, from [Link]
-
Wikipedia. (2023). 2-Fluorobenzoic acid. Retrieved January 24, 2026, from [Link]
-
National Institutes of Health (NIH). (2020). Direct decarboxylative 18 F-fluorination of benzoic acids using visible light catalysis. Retrieved January 24, 2026, from [Link]
-
MDPI. (2019). Drug Solubility Enhancement through the Preparation of Multicomponent Organic Materials: Eutectics of Lovastatin with Carboxylic Acids. Retrieved January 24, 2026, from [Link]
-
ResearchGate. (n.d.). The effect of cyano groups on the solubility of carbon dioxide in ionic liquids containing cyano groups in anion. Retrieved January 24, 2026, from [Link]
-
National Institutes of Health (NIH). (2016). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. Retrieved January 24, 2026, from [Link]
-
Wikipedia. (2023). Nitrile. Retrieved January 24, 2026, from [Link]
-
PubChem. (n.d.). 2-Fluorobenzoic acid. Retrieved January 24, 2026, from [Link]
-
ACS Publications. (2021). Measurement and Correlation of the Solubility of 4-Biphenylcarboxylic Acid in Nine Pure and Binary Mixed Organic Solvents from T = 293.15 to 328.15 K. Retrieved January 24, 2026, from [Link]
-
Pharmaceutical Engineering. (2012). Overcoming the Challenge of Poor Drug Solubility. Retrieved January 24, 2026, from [Link]
-
ResearchGate. (n.d.). Selective mono- and difluorination of benzoic acid derivatives.... Retrieved January 24, 2026, from [Link]
-
UNT Digital Library. (n.d.). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. Retrieved January 24, 2026, from [Link]
-
RSC Publishing. (2020). Direct decarboxylative 18F-fluorination of benzoic acids using visible light catalysis. Retrieved January 24, 2026, from [Link]
-
National Institutes of Health (NIH). (2021). Nitriles: an attractive approach to the development of covalent inhibitors. Retrieved January 24, 2026, from [Link]
-
ResearchGate. (2025). Formulation strategies for poorly soluble drugs. Retrieved January 24, 2026, from [Link]
-
Chemistry LibreTexts. (2019). 4.4 Solubility. Retrieved January 24, 2026, from [Link]
-
Quora. (2015). Why is para fluoro benzoic acid is less acidic than para chloro benzoic acid?. Retrieved January 24, 2026, from [Link]
-
Chemistry LibreTexts. (2025). 20.7: Chemistry of Nitriles. Retrieved January 24, 2026, from [Link]
-
University of Calgary. (2023). Solubility of Organic Compounds. Retrieved January 24, 2026, from [Link]
-
National Institutes of Health (NIH). (n.d.). Influence of 4-cyano-4'-biphenylcarboxylic acid on the orientational ordering of cyanobiphenyl liquid crystals at chemically functionalized surfaces. Retrieved January 24, 2026, from [Link]
-
Dissolution Technologies. (2010). Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. Retrieved January 24, 2026, from [Link]
-
National Institutes of Health (NIH). (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. Retrieved January 24, 2026, from [Link]
-
Tablets & Capsules. (2025). Overcoming Poor Solubility. Retrieved January 24, 2026, from [Link]
-
National Institutes of Health (NIH). (2020). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. Retrieved January 24, 2026, from [Link]
-
Quora. (2016). How does the solubility of carboxylic acids in water decrease with increase in molecular mass?. Retrieved January 24, 2026, from [Link]
-
CAS Common Chemistry. (n.d.). 4′-(Octyloxy)-4-cyanobiphenyl. Retrieved January 24, 2026, from [Link]
-
Okchem. (n.d.). Exploring 4-Fluorobenzoic Acid: Properties, Applications, and Manufacturing. Retrieved January 24, 2026, from [Link]
-
RSC Publishing. (1966). 840 J. Chem. SOC. (C), 1966. Retrieved January 24, 2026, from [Link]
-
Pharmaceutical Technology. (2015). Solving Poor Solubility to Unlock a Drug's Potential. Retrieved January 24, 2026, from [Link]
Sources
Identification and removal of impurities in 4-(4-Cyanophenyl)-2-fluorobenzoic acid
Prepared by: Senior Application Scientist
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 4-(4-Cyanophenyl)-2-fluorobenzoic acid. It addresses common challenges related to impurity identification and removal through a series of frequently asked questions and detailed troubleshooting protocols. Our approach is grounded in mechanistic principles to empower you to make informed decisions during your experimental work.
Part 1: Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude 4-(4-Cyanophenyl)-2-fluorobenzoic acid, and where do they come from?
A1: The impurity profile of 4-(4-Cyanophenyl)-2-fluorobenzoic acid is almost exclusively determined by its synthesis route. The most prevalent industrial synthesis is the Suzuki-Miyaura cross-coupling reaction.[1] Understanding this pathway is key to anticipating potential contaminants.
dot
Caption: Origin of impurities in Suzuki synthesis.
Based on this, the primary classes of impurities are:
-
Starting Materials: Unreacted 2-fluoro-4-halobenzoic acid and 4-cyanophenylboronic acid.
-
Homocoupling Byproducts: These arise from the self-coupling of the starting materials. A common byproduct is biphenyl-4,4'-dicarbonitrile, formed from the coupling of two molecules of 4-cyanophenylboronic acid. This is often promoted by the presence of oxygen in the reaction.[2]
-
Catalyst Residues: Residual palladium from the catalyst is a critical impurity, especially in pharmaceutical applications, and regulatory bodies have strict limits on its presence.[3]
-
Inorganic Byproducts: Salts (e.g., potassium bromide) and boric acid are formed during the reaction and must be removed.[4][5]
-
Process-Related Impurities: Depending on workup conditions (e.g., high temperature or extreme pH), the cyano group could partially hydrolyze to an amide or a carboxylic acid.
Q2: What is the best initial analytical strategy to assess the purity of my crude product?
A2: A combination of High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy provides a comprehensive initial assessment.
-
HPLC (Reverse-Phase): This is the gold standard for quantifying the product and detecting organic impurities.[6] A gradient method using a C18 column is highly effective. The mobile phase should consist of an aqueous component (e.g., water with 0.1% formic or trifluoroacetic acid) and an organic component (e.g., acetonitrile or methanol). The acid is crucial to suppress the ionization of the carboxylic acid group, ensuring sharp, symmetrical peaks.
-
¹H and ¹⁹F NMR: NMR provides structural confirmation of your main product and can help identify the structures of major impurities. ¹⁹F NMR is particularly useful as the fluorine signal is very sensitive to its chemical environment and can easily distinguish the starting material from the product.
Q3: My crude product is a dark, oily solid. What is the first purification step I should take?
A3: A dark color often indicates residual palladium catalyst, which can exist in a colloidal state.[7] Before attempting crystallization, a multi-step workup is recommended:
-
Aqueous Wash: Dissolve the crude material in a suitable organic solvent (e.g., ethyl acetate, toluene). Wash the organic layer with a mild aqueous base (e.g., saturated sodium bicarbonate solution) to remove the acidic boric acid and unreacted 2-fluoro-4-halobenzoic acid. Then, wash with brine to remove excess water.
-
Decolorization/Catalyst Removal: After the aqueous wash, treat the organic solution with activated carbon.[8][9] Activated carbon has a high surface area and can effectively adsorb colored impurities and residual palladium. Stir the solution with 5-10 wt% of activated carbon for 1-2 hours, then filter through a pad of Celite® to remove the carbon and any finely dispersed palladium particles.[7]
-
Solvent Evaporation: After these steps, evaporate the solvent to obtain a cleaner solid that is more amenable to crystallization.
Part 2: Troubleshooting Guides & Protocols
Troubleshooting HPLC Analysis
High-Performance Liquid Chromatography is your primary tool for purity assessment. However, various issues can arise that compromise data quality.
Common HPLC Problems and Solutions
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Peak Tailing | 1. Secondary interactions between the acidic analyte and the silica backbone. 2. Column degradation (void formation). 3. Sample overload. | 1. Ensure the mobile phase is sufficiently acidic (e.g., 0.1% TFA or Formic Acid) to keep the carboxylic acid protonated. 2. Try a new column; if the problem persists, the issue is with the method. 3. Dilute the sample. |
| Broad Peaks | 1. High dead volume in the system (e.g., long tubing). 2. Column contamination or aging. 3. Incompatibility between injection solvent and mobile phase. | 1. Use shorter, narrower ID tubing where possible. 2. Flush the column with a strong solvent (e.g., isopropanol).[10] 3. Dissolve the sample in the initial mobile phase if possible. |
| Shifting Retention Times | 1. Inconsistent mobile phase preparation. 2. Fluctuation in column temperature. 3. Pump malfunction or air bubbles. | 1. Prepare fresh mobile phase daily and ensure accurate composition. 2. Use a column oven for stable temperature control. 3. Degas the mobile phase thoroughly; check pump seals and check valves for leaks or wear.[11] |
| Ghost Peaks | 1. Contamination in the mobile phase or injector. 2. Carryover from a previous injection. | 1. Use high-purity solvents and additives. 2. Implement a robust needle wash protocol and inject a blank run to confirm carryover. |
Protocol 1: Standard HPLC Method for Purity Analysis
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: 30% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 30% B
-
18.1-22 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
Injection Volume: 5 µL
-
Sample Preparation: Dissolve ~1 mg of sample in 1 mL of 50:50 Acetonitrile:Water.
Troubleshooting Purification by Recrystallization
Recrystallization is the most effective method for purifying the final product to >99.5% purity.[12] Success depends heavily on solvent selection and technique.
dot
Caption: Decision tree for purification troubleshooting.
Common Recrystallization Problems and Solutions
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Compound "Oils Out" | 1. The solution is supersaturated, and the boiling point of the solvent is higher than the melting point of the compound. 2. Cooling is too rapid. | 1. Add more solvent to the hot mixture to reduce saturation. 2. Re-heat to dissolve the oil, then allow it to cool much more slowly. Insulate the flask to slow heat loss.[13] |
| No Crystals Form | 1. Too much solvent was used. 2. The solution is not saturated enough at room temperature. | 1. Boil off some of the solvent to concentrate the solution and allow it to cool again.[13] 2. Try scratching the inside of the flask with a glass rod to create nucleation sites. 3. Add a single seed crystal from a previous batch. |
| Crystallization is Too Fast | 1. Insufficient solvent was used. 2. The flask is too large, leading to rapid cooling due to high surface area. | 1. Re-heat the mixture and add a small amount of additional hot solvent.[13] 2. Transfer to a smaller flask and ensure the flask is covered during cooling to trap solvent vapors and heat.[13] |
| Low Recovery | 1. The chosen solvent is too good; the compound has high solubility even at low temperatures. 2. The crystals were washed with room temperature solvent. | 1. Use a co-solvent system. Dissolve the compound in a "good" solvent (e.g., Toluene) and add a "poor" solvent (e.g., Heptane) dropwise until turbidity persists, then heat to clarify and cool slowly. 2. Always wash the filtered crystals with a minimal amount of ice-cold solvent. |
Protocol 2: Recrystallization from a Toluene/Heptane System
This protocol is effective for removing less polar impurities like the biphenyl-4,4'-dicarbonitrile homocoupling byproduct.
-
Dissolution: Place the crude 4-(4-Cyanophenyl)-2-fluorobenzoic acid in an Erlenmeyer flask. Add a minimal amount of hot toluene (e.g., ~5 mL per gram of crude material) and bring to a gentle boil on a hot plate to dissolve the solid completely.
-
Addition of Anti-Solvent: While the toluene solution is hot, slowly add heptane dropwise until you observe persistent cloudiness (turbidity).
-
Clarification: Add a few more drops of hot toluene until the solution becomes clear again. This ensures you are at the saturation point.
-
Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask. Crystal growth should begin within 20-30 minutes.
-
Chilling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal precipitation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold heptane.
-
Drying: Dry the purified crystals under vacuum.
Part 3: Removal of Palladium Residues
Q4: My ICP-MS results show palladium levels above the 10 ppm limit required for my application. What are the best methods for removal?
A4: Achieving low ppm levels of palladium requires specific scavenging techniques, as crystallization alone is often insufficient to remove the catalyst which can be trapped within the crystal lattice.[14]
Recommended Palladium Scavenging Methods
| Method | Mechanism | Advantages | Disadvantages |
| Activated Carbon | Adsorption of palladium species onto a high-surface-area carbon matrix.[8] | Cost-effective, readily available, also removes color. | May require large amounts; can sometimes adsorb the product, reducing yield. |
| Thiol-Based Scavengers | Covalent binding of palladium to sulfur atoms on a solid support (e.g., silica gel or polymer resin). | High affinity and selectivity for palladium, leading to very low residual levels. | More expensive than carbon; may require optimization of temperature and time. |
| Filtration through Celite® | Physical removal of precipitated or colloidal palladium particles.[7] | Simple, fast, and inexpensive. | Only effective for heterogeneous palladium; will not remove soluble palladium complexes. |
Protocol 3: Palladium Removal using a Thiol-Functionalized Silica Scavenger
-
Preparation: After the reaction workup (before crystallization), dissolve the crude product in a suitable solvent (e.g., Toluene or Ethyl Acetate) at a concentration of ~50-100 mg/mL.
-
Scavenger Addition: Add a thiol-functionalized silica scavenger (typically 3-5 equivalents relative to the initial palladium loading) to the solution.
-
Stirring: Stir the mixture at a moderately elevated temperature (e.g., 40-60 °C) for 2-4 hours. The higher temperature increases the rate of scavenging.
-
Filtration: Filter the hot mixture to remove the scavenger resin. Wash the resin with a small amount of fresh, hot solvent to recover any adsorbed product.
-
Analysis and Further Processing: Concentrate the filtrate. Take a sample for ICP-MS analysis to confirm palladium removal. Proceed with the final crystallization step as described in Protocol 2.
By systematically applying these analytical and purification strategies, you can reliably identify and remove critical impurities, ensuring the high quality of your 4-(4-Cyanophenyl)-2-fluorobenzoic acid for research and development applications.
References
-
Organic Syntheses. (n.d.). p-FLUOROBENZOIC ACID. Retrieved from [Link]
- Google Patents. (n.d.). CN113816874B - Process method for synthesizing 4-cyano-2-fluorobenzyl alcohol.
-
SynZeal. (n.d.). 4-Fluorobenzoic Acid | 456-22-4. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis and Structure–Activity Relationship Studies of Derivatives of the Dual Aromatase–Sulfatase Inhibitor 4-{[(4-Cyanophenyl)(4H-1,2,4-triazol-4-yl)amino]methyl}phenyl sulfamate. Retrieved from [Link]
-
ResearchGate. (2025). Synthetic Transformation of 4-fluorobenzoic Acid to 4-fluorobenzohydrazide Schiff Bases and 1,3,4-Oxadiazole Analogs having DPPH Radical Scavenging Potential. Retrieved from [Link]
-
Wikipedia. (n.d.). 4-Fluorobenzoic acid. Retrieved from [Link]
-
Chemistry Stack Exchange. (2017). What are the byproducts in a Suzuki reaction? Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]
-
ACS Publications. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development. Retrieved from [Link]
-
AMSbiopharma. (2025). Impurity profiling and HPLC methods for drug quality compliance. Retrieved from [Link]
-
Scirp.org. (2023). A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. Retrieved from [Link]
-
University of Geneva. (n.d.). Guide for crystallization. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
ResearchGate. (2015). How can i remove palladium Pd catalyst easily? Retrieved from [Link]
-
Preprints.org. (2024). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. Retrieved from [Link]
-
Agilent. (n.d.). Methods and Applications eBook: The Experts Guide to Pharmaceutical Impurity Analysis. Retrieved from [Link]
-
Biotage. (2023). How to Remove Palladium in three easy steps. Retrieved from [Link]
-
Reddit. (2025). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). Retrieved from [Link]
-
PubMed. (2024). Affinity gel synthesis from the p-aminobenzoic acid derivative 4-amino-2-methylbenzoic acid and purification of polyphenol oxidase from various plant sources. Retrieved from [Link]
-
University of Rochester Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
YouTube. (2025). HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works. Retrieved from [Link]
-
UCT Science. (n.d.). SOP: CRYSTALLIZATION. Retrieved from [Link]
-
Osaka Gas Chemicals Co., Ltd. (n.d.). Removal of palladium (Pd) catalysts. Retrieved from [Link]
-
Taylor & Francis Online. (2023). Analytical Techniques for the Characterization and Quantification of Monoclonal Antibodies. Retrieved from [Link]
-
AELAB. (2025). Expert Guide to Troubleshooting Common HPLC Issues. Retrieved from [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
- Google Patents. (n.d.). US20050256327A1 - Method of removing palladium.
-
Taylor & Francis Online. (n.d.). Crystallization of Salts of Organic Acids from Non-Conventional Solvents. Retrieved from [Link]
-
BioPharm International. (n.d.). Analytical Strategies for Monitoring Residual Impurities. Retrieved from [Link]
-
Chrom-Help. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. reddit.com [reddit.com]
- 3. biotage.com [biotage.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 7. researchgate.net [researchgate.net]
- 8. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 9. US20050256327A1 - Method of removing palladium - Google Patents [patents.google.com]
- 10. aelabgroup.com [aelabgroup.com]
- 11. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 12. science.uct.ac.za [science.uct.ac.za]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: Interpreting Complex NMR Spectra of 4-(4-Cyanophenyl)-2-fluorobenzoic Acid Derivatives
Welcome to the technical support center for the analysis of 4-(4-cyanophenyl)-2-fluorobenzoic acid derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter the unique challenges presented by the NMR spectra of this molecular scaffold. The combination of a sterically hindered biphenyl system, a fluorine substituent, and a cyano group leads to spectra that are rich in information but often complex to interpret. This resource provides in-depth, question-and-answer-based troubleshooting guides and FAQs to navigate these complexities with confidence.
Section 1: Foundational Challenges & FAQs
This section addresses the most common initial hurdles researchers face when analyzing these compounds.
FAQ 1: Why do the aromatic signals in my ¹H NMR spectrum look so complex and overlapping?
Answer: The complexity in the aromatic region of the ¹H NMR spectrum for a 4-(4-cyanophenyl)-2-fluorobenzoic acid derivative arises from a confluence of factors:
-
Overlapping Spin Systems: You are observing two distinct aromatic spin systems: a trisubstituted ring (from the 2-fluorobenzoic acid moiety) and a disubstituted ring (from the 4-cyanophenyl moiety). These systems, with a total of seven aromatic protons, often resonate in a narrow chemical shift range (typically 7.0-8.5 ppm), leading to significant signal overlap.
-
Complex Coupling Patterns: The protons on the 2-fluorobenzoic acid ring will exhibit not only standard ortho (³JHH ≈ 7–10 Hz) and meta (⁴JHH ≈ 2–3 Hz) couplings but also couplings to the fluorine atom (³JHF, ⁴JHF, ⁵JHF).[1] These additional H-F couplings further split the proton signals, turning expected doublets and triplets into more complex multiplets like doublet of doublets or doublet of triplets.
-
Second-Order Effects: When the chemical shift difference (in Hz) between two coupled protons is not significantly larger than their coupling constant (J), second-order effects (e.g., "roofing") can occur. This distorts the expected symmetrical splitting patterns and intensities, further complicating the spectrum.
FAQ 2: I see broad signals in my aromatic region, especially at room temperature. What does this indicate?
Answer: The presence of broad signals, particularly for the protons on the 2-fluorobenzoic acid ring, is a strong indicator of atropisomerism .[2][3][4]
-
Causality: The ortho-fluoro substituent on one ring and the substituent on the adjacent ring sterically hinder the free rotation around the C-C single bond connecting the two phenyl rings.[2][5] If this rotational barrier is significant but not insurmountable at the analysis temperature, the molecule is in intermediate exchange on the NMR timescale. This means the distinct magnetic environments of the protons in the different rotational conformers (atropisomers) are beginning to average out, leading to signal broadening.
-
Troubleshooting: To confirm this, you should perform variable temperature (VT) NMR studies.
-
Heating the sample: Should increase the rate of rotation, leading to a coalescence of the broad signals into sharper, averaged signals.
-
Cooling the sample: Should slow the rotation, potentially resolving the broad signals into two distinct sets of sharp signals, one for each atropisomer.
-
Section 2: Troubleshooting Guide for Spectral Assignment
This section provides a systematic approach to assigning the complex signals in your spectra.
Problem 1: I can't distinguish between the protons on the fluorinated ring and the cyanophenyl ring.
Solution Workflow: A multi-pronged approach using 1D and 2D NMR is essential for unambiguous assignment.
Step-by-Step Protocol: Full Spectral Assignment
-
Acquire High-Resolution 1D Spectra:
-
¹H NMR: Ensure good digital resolution to resolve fine couplings.
-
¹⁹F NMR: This is a crucial first step. You will likely see a single multiplet for the fluorine atom. The splitting pattern of this signal will reveal its coupling to nearby protons.
-
¹³C NMR & DEPT-135: Obtain a standard ¹³C spectrum and a DEPT-135 spectrum to identify quaternary carbons (e.g., C-CN, C-COOH, and the carbons at the biphenyl linkage), methine (CH), and any potential methylene (CH₂) or methyl (CH₃) groups in your derivative.
-
-
Utilize 2D Homonuclear Correlation (¹H-¹H COSY):
-
The COSY spectrum will reveal which protons are coupled to each other. You should see two independent sets of cross-peaks corresponding to the two separate aromatic rings. This is the first step in grouping the proton signals.
-
-
Employ 2D Heteronuclear Correlation (¹H-¹³C HSQC/HMQC):
-
This experiment correlates each proton directly to the carbon it is attached to. This allows you to definitively link the proton spin systems identified in the COSY to their corresponding carbon atoms.
-
-
Leverage Long-Range Couplings (¹H-¹³C HMBC):
-
The HMBC spectrum is key to piecing the fragments together. Look for correlations over 2-3 bonds. Crucial correlations to look for are:
-
Protons on one ring showing a correlation to the quaternary carbon of the other ring at the biphenyl linkage. This confirms the connectivity of the two rings.
-
Protons ortho to the carboxyl group correlating to the carbonyl carbon (COOH).
-
Protons ortho to the cyano group correlating to the nitrile carbon (CN) and the carbon attached to the nitrile (C-CN).[6]
-
-
-
Confirm Assignments using ¹H-¹⁹F Couplings:
-
Analyze the ¹H spectrum for splittings that match the couplings observed in the ¹⁹F spectrum. The proton with the largest H-F coupling will be ortho to the fluorine (³JHF), the next largest will be meta (⁴JHF), and the smallest will be para (⁵JHF).
-
Caption: Workflow for quantitative ¹⁹F NMR (qNMR).
References
-
Abraham, R. J., & Reid, M. (n.d.). Proton Chemical Shifts in NMR. Part 151. Proton chemical shifts in nitriles and the electric field and π electron effects of the cyano group. Modgraph. [Link]
-
(n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]
-
(2025). Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. [Link]
-
Smith, A. J. R., York, R., Uhrín, D., & Bell, N. G. A. (n.d.). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. National Institutes of Health. [Link]
-
(n.d.). N-15 NMR chemical shifts of aromatic amine nitrogens. ResearchGate. [Link]
-
(n.d.). Investigation of Atropisomerism in ortho-Substituted Tetraphenylporphyrins: An Experimental Module Involving Synthesis, Chromatography, and NMR Spectroscopy. [Link]
-
(n.d.). "Solvent" effects in 1H NMR spectroscopy: A simple undergraduate experiment. [Link]
-
(n.d.). Quantitative NMR spectroscopy on fluorine- containing drugs - a comparative study on pharmaceutical raw materials and different. Diva-Portal.org. [Link]
-
(2025). 1 H NMR Investigation of Solvent Effects in Aromatic Stacking Interactions. ResearchGate. [Link]
-
(2025). Proton chemical shifts in nitriles and the electric field and π-electron effects of the cyano group. ResearchGate. [Link]
-
Szymanski, P., et al. (2017). Tetrahydroacridine derivatives with fluorobenzoic acid moiety as multifunctional agents for Alzheimer's disease treatment. PubMed. [Link]
-
(n.d.). Sixteen 13C-19F Spin-Spin Coupling Constants in the 13C NMR Spectrum of 1-Fluoropyrene (C16H9F). SciSpace. [Link]
-
(2010). Synthesis and atropisomerism of 2,2′-ortho disubstituted biphenyls. [Link]
-
(2010). (15)N NMR studies of a nitrile-modified nucleoside. PubMed. [Link]
-
(2025). Investigation of the Structural Conformation of Biphenyl by Solid State 13 C NMR and Quantum Chemical NMR Shift Calculations. ResearchGate. [Link]
-
(n.d.). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. [Link]
-
(2018). Atropisomers. The Knowles Group - Princeton University. [Link]
-
(n.d.). Determination of the orientational ordering of 4′-cyanophenyl-4-alkylbenzoates by 13 C NMR. Sci-Hub. [Link]
-
(2017). A new approach for accurate quantitative determination using fluorine nuclear magnetic resonance spectroscopy. ACG Publications. [Link]
-
(2025). Rotation in Biphenyls with a Single Ortho-Substituent. ResearchGate. [Link]
-
(2024). Hidden Structural States of Proteins Revealed by Conformer Selection with AlphaFold-NMR. PMC - NIH. [Link]
-
(2025). Quantitative 19F NMR method validation and application to the quantitative analysis of a fluoro-polyphosphates mixture. ResearchGate. [Link]
-
(n.d.). (1,1'-Biphenyl)-4-carbonitrile. PubChem - NIH. [Link]
-
(n.d.). The anisotropic effect of functional groups in 1H NMR spectra is the molecular response property of spatial nucleus independent chemical shifts (NICS)—Conformational equilibria of exo/endotetrahydrodicyclopentadiene derivatives. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
(2012). How to interpret a NOESY NMR spectrum. YouTube. [Link]
-
(n.d.). Atropisomerism of biphenyl compounds. An Important role of o-substituted methoxy groups and fluorine atoms. The Journal of Organic Chemistry - ACS Publications. [Link]
-
(2025). Benchtop NMR for quantitative analysis of fluorinated pharmaceutical compounds. News-Medical.Net. [Link]
-
(2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. [Link]
-
(n.d.). ¹H NMR spectra of (A) 4-cyano-4′-ethynylbiphenyl, (B) polyoxazoles in.... ResearchGate. [Link]
-
(n.d.). The use of carbonyl group anisotropy effect in determination of the relative configuration of carbapenams. Arkivoc. [Link]
-
(2023). Conformational Analysis of 1,5-Diaryl-3-Oxo-1,4-Pentadiene Derivatives: A Nuclear Overhauser Effect Spectroscopy Investigation. MDPI. [Link]
-
(n.d.). NMR Chemical Shift Values Table. Chemistry Steps. [Link]
-
(2023). Conformations of Biphenyls. Chemistry LibreTexts. [Link]
Sources
A Comparative Guide to the Synthetic Routes of 4-(4-Cyanophenyl)-2-fluorobenzoic Acid for Pharmaceutical Research and Development
In the landscape of modern drug discovery and development, the efficient and reliable synthesis of key molecular intermediates is of paramount importance. One such crucial building block is 4-(4-Cyanophenyl)-2-fluorobenzoic acid, a biaryl scaffold integral to the development of various therapeutic agents. This guide provides an in-depth, objective comparison of the primary synthetic strategies for this compound, offering detailed experimental protocols and supporting data to inform researchers, scientists, and drug development professionals in selecting the most advantageous route for their specific needs.
This technical guide will delve into two principal synthetic pathways: the widely adopted Suzuki-Miyaura cross-coupling reaction and a classical multi-step approach culminating in a Sandmeyer reaction. Each route will be evaluated based on its chemical principles, experimental execution, and key performance indicators such as yield, purity, and overall process efficiency.
Route 1: The Suzuki-Miyaura Cross-Coupling Approach
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds, particularly in the construction of biaryl systems.[1][2] This palladium-catalyzed reaction offers a direct and generally high-yielding pathway to 4-(4-Cyanophenyl)-2-fluorobenzoic acid.[3][4]
Mechanistic Rationale
The catalytic cycle of the Suzuki-Miyaura coupling is a well-understood process involving three key steps: oxidative addition, transmetalation, and reductive elimination.[3] The palladium(0) catalyst first reacts with the aryl halide (4-bromo-2-fluorobenzoic acid) in an oxidative addition step to form a palladium(II) complex. This is followed by transmetalation, where the organic ligand from the organoboron reagent (4-cyanophenylboronic acid) is transferred to the palladium center. Finally, the desired biaryl product is formed through reductive elimination, which regenerates the palladium(0) catalyst, allowing the cycle to continue.
Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol outlines a representative procedure for the synthesis of 4-(4-Cyanophenyl)-2-fluorobenzoic acid via a Suzuki-Miyaura coupling reaction.
Materials:
-
4-Bromo-2-fluorobenzoic acid
-
4-Cyanophenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask, combine 4-bromo-2-fluorobenzoic acid (1.0 eq), 4-cyanophenylboronic acid (1.2 eq), and potassium carbonate (2.5 eq).
-
Catalyst Preparation: In a separate container, pre-mix palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) in 1,4-dioxane.
-
Reaction Initiation: Add the catalyst solution to the flask containing the reactants. Add a mixture of 1,4-dioxane and water (typically a 4:1 ratio).
-
Reaction Conditions: Heat the reaction mixture to 80-90 °C and stir under an inert atmosphere (e.g., nitrogen or argon) for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and dilute with water. Acidify the aqueous layer with a suitable acid (e.g., 1M HCl) to precipitate the product.
-
Extraction and Isolation: Extract the product with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[5]
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield 4-(4-Cyanophenyl)-2-fluorobenzoic acid.
Route 2: A Multi-Step Synthesis via Sandmeyer Reaction
An alternative approach to the target molecule involves a more classical, multi-step synthesis that utilizes the Sandmeyer reaction as a key transformation to introduce the cyano group.[6] This route, while longer, can be advantageous depending on the availability and cost of starting materials.
Synthetic Strategy Overview
This pathway begins with a Suzuki-Miyaura coupling to construct the biaryl core, followed by a series of transformations to introduce the cyano functionality. The key steps are:
-
Suzuki-Miyaura Coupling: Formation of 4'-amino-[1,1'-biphenyl]-4-carboxylic acid from 4-aminophenylboronic acid and 4-bromobenzoic acid.
-
Diazotization: Conversion of the amino group of the biphenyl intermediate into a diazonium salt.
-
Sandmeyer Reaction: Displacement of the diazonium group with a cyanide nucleophile.
Figure 2: Multi-step synthetic route via Sandmeyer reaction.
Experimental Protocol: Sandmeyer Route
Step 1: Synthesis of 4'-Amino-[1,1'-biphenyl]-4-carboxylic acid
The procedure for this initial Suzuki-Miyaura coupling is analogous to the one described in Route 1, using 4-aminophenylboronic acid and 4-bromobenzoic acid as the coupling partners.
Step 2: Diazotization of 4'-Amino-[1,1'-biphenyl]-4-carboxylic acid
Materials:
-
4'-Amino-[1,1'-biphenyl]-4-carboxylic acid
-
Concentrated hydrochloric acid (HCl)
-
Sodium nitrite (NaNO₂)
-
Water
-
Ice
Procedure:
-
Amine Dissolution: Suspend 4'-amino-[1,1'-biphenyl]-4-carboxylic acid (1.0 eq) in a mixture of concentrated hydrochloric acid and water.
-
Cooling: Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Diazotization: Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, maintaining the temperature below 5 °C.[7] Continue stirring for 30 minutes at this temperature after the addition is complete. The formation of the diazonium salt is confirmed by a positive test with starch-iodide paper.
Step 3: Sandmeyer Cyanation
Materials:
-
Diazonium salt solution from Step 2
-
Copper(I) cyanide (CuCN)
-
Sodium cyanide (NaCN) (optional, use with extreme caution)
-
Water
Procedure:
-
Cyanide Solution Preparation: In a separate flask, prepare a solution of copper(I) cyanide in water. If necessary, a solution of sodium cyanide can be used to aid dissolution, but this should be handled with extreme care in a well-ventilated fume hood due to the high toxicity of cyanide salts and the potential for hydrogen cyanide gas evolution.
-
Sandmeyer Reaction: Slowly add the cold diazonium salt solution to the copper(I) cyanide solution with vigorous stirring.[8] A gentle evolution of nitrogen gas should be observed.
-
Reaction Completion: After the addition is complete, the reaction mixture is typically warmed to 50-60 °C for 1-2 hours to ensure complete decomposition of the diazonium salt.
-
Work-up and Isolation: Cool the reaction mixture and neutralize it. The product can then be extracted with a suitable organic solvent. The organic layers are combined, washed, dried, and the solvent is evaporated.
-
Purification: The crude 4-(4-Cyanophenyl)-2-fluorobenzoic acid is then purified by recrystallization or column chromatography.
Comparative Analysis of Synthetic Routes
The choice between the Suzuki-Miyaura coupling and the Sandmeyer route depends on several factors, including the availability of starting materials, desired purity, scalability, and safety considerations.
| Metric | Route 1: Suzuki-Miyaura Coupling | Route 2: Multi-step via Sandmeyer |
| Starting Materials | 4-Bromo-2-fluorobenzoic acid, 4-Cyanophenylboronic acid | 4-Aminophenylboronic acid, 4-Bromobenzoic acid, NaNO₂, CuCN |
| Number of Steps | 1 | 3 |
| Overall Yield (%) | Generally high (can exceed 80%)[9] | Moderate (product of individual step yields) |
| Purity (%) | Typically high, but may require purification to remove catalyst residues[5] | Can be high after purification, but more potential for byproducts |
| Key Advantages | Direct, high-yielding, good functional group tolerance[1] | Utilizes readily available starting materials, avoids handling of potentially unstable boronic acids with cyano groups |
| Key Disadvantages | Cost of palladium catalyst and specialized boronic acids | Longer reaction sequence, use of toxic cyanide reagents, potentially lower overall yield |
Conclusion and Recommendations
For laboratory-scale synthesis and applications where high purity and a direct, efficient route are paramount, the Suzuki-Miyaura cross-coupling reaction is generally the superior choice for the synthesis of 4-(4-Cyanophenyl)-2-fluorobenzoic acid. Its high yields and operational simplicity make it an attractive and widely adopted method in modern organic synthesis.
The multi-step route involving a Sandmeyer reaction presents a viable alternative, particularly when considering the cost and availability of starting materials. This classical approach, while more laborious, relies on well-established and robust chemical transformations. However, the use of highly toxic cyanide reagents necessitates stringent safety protocols and careful handling.
Ultimately, the optimal synthetic strategy will be dictated by the specific requirements of the research or manufacturing campaign. Factors such as production scale, cost-effectiveness, and the technical expertise of the personnel should be carefully weighed when selecting the most appropriate synthetic route.
References
- WO2001042198A2 - Methods for producing cyanobenzoic acid derivatives - Google P
- US6613930B2 - Methods for producing 3-cyano-and 4-cyano- benzoic acid derivative compounds - Google P
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. Accessed January 23, 2026. [Link]
-
Biaryl Synthesis Definition - Organic Chemistry Key Term - Fiveable. Accessed January 23, 2026. [Link]
-
Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis - University of Windsor. Accessed January 23, 2026. [Link]
-
Synthesis of Biaryls and Polyaryls by Ligand-Free Suzuki Reaction in Aqueous Phase | The Journal of Organic Chemistry - ACS Publications. Accessed January 23, 2026. [Link]
-
Scheme 1. Preparation of biphenyl-4-carboxylic acid 5-(arylidene) - ResearchGate. Accessed January 23, 2026. [Link]
-
Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PubMed Central. Accessed January 23, 2026. [Link]
-
Scheme 12 The Suzuki-Miyaura cross-coupling of 4-bromobenzoic acid with... - ResearchGate. Accessed January 23, 2026. [Link]
-
The synthesis of some substituted biphenyl-4-carboxylic acids, 4-biphenylylacetic acids, and 4-aminobiphenyls - Journal of the Chemical Society C - RSC Publishing. Accessed January 23, 2026. [Link]
-
A Brief Review of Suzuki-Miyaura Cross-coupling Synthesis of Biaryls Using Green Transition Metal Palladium Catalysts - Organic Chemistry Research. Accessed January 23, 2026. [Link]
-
Recent trends in the chemistry of Sandmeyer reaction: a review - PMC - NIH. Accessed January 23, 2026. [Link]
- US9206116B2 - Process for preparing 5-biphenyl-4-amino-2-methyl pentanoic acid - Google P
-
Synthesis of Biaryls via Ligand-Free Suzuki-Miyaura Cross-Coupling Reactions: A Review of Homogeneous and Heterogeneous Catalytic Developments | Request PDF - ResearchGate. Accessed January 23, 2026. [Link]
-
Sandmeyer reactions. Part 7.1 An investigation into the reduction steps of Sandmeyer hydroxylation and chlorination reactions | Request PDF - ResearchGate. Accessed January 23, 2026. [Link]
-
Tips on increasing yield of Miyaura coupling reaction? : r/OrganicChemistry - Reddit. Accessed January 23, 2026. [Link]
-
Organic & Biomolecular Chemistry - RSC Publishing. Accessed January 23, 2026. [Link]
Sources
- 1. DE69936350T2 - PROCESS FOR PREPARING FLUORINATED BENZOIC ACIDS - Google Patents [patents.google.com]
- 2. A Brief Review of Suzuki-Miyaura Cross-coupling Synthesis of Biaryls Using Green Transition Metal Palladium Catalysts [orgchemres.org]
- 3. CN106496016B - A kind of synthetic method of Flurbiprofen - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ajgreenchem.com [ajgreenchem.com]
- 6. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Efficacy of Dual Aromatase-Sulfatase Inhibitors Derived from a 4-Cyanophenyl Scaffold
Introduction: A Paradigm Shift in Endocrine Therapy for Hormone-Dependent Cancers
In the landscape of endocrine therapy for hormone-dependent malignancies, particularly estrogen receptor-positive (ER+) breast cancer, the simultaneous targeting of multiple estrogen biosynthesis pathways represents a significant therapeutic advancement.[1][2] While aromatase inhibitors (AIs) have been a cornerstone of treatment, effectively blocking the conversion of androgens to estrogens, tumor cells can develop resistance by utilizing alternative estrogen sources.[3] A key escape mechanism is the steroid sulfatase (STS) pathway, which hydrolyzes inactive estrogen sulfates into their active forms.[3][4] This guide provides a comprehensive efficacy comparison of a promising class of dual aromatase-sulfatase inhibitors (DASIs) built upon a 4-{[(4-Cyanophenyl)(4H-1,2,4-triazol-4-yl)amino]methyl}phenyl sulfamate scaffold, offering a head-to-head analysis against established single-target inhibitors.
The core rationale for developing DASIs is to achieve a more profound and sustained suppression of estrogenic signaling within the tumor microenvironment.[1] By concurrently inhibiting both aromatase and STS, these dual-action molecules aim to mitigate the compensatory upregulation of one pathway when the other is blocked, a phenomenon observed with single-agent therapies.[3] The 4-cyanophenyl moiety has proven to be a critical pharmacophore in achieving potent and balanced dual inhibition in this class of compounds.[5]
The Dual Estrogen Synthesis Pathways: A Tale of Two Enzymes
To appreciate the efficacy of DASIs, it is crucial to understand the two primary pathways for estrogen biosynthesis in postmenopausal women, where peripheral tissues, including breast tumors, are the main source of estrogens.
-
The Aromatase Pathway: This pathway involves the conversion of androgens (androstenedione and testosterone) into estrogens (estrone and estradiol) by the enzyme aromatase (CYP19A1).[6][7] This is the primary target of widely used AIs like Letrozole and Anastrozole.[8]
-
The Sulfatase Pathway: This pathway utilizes the enzyme steroid sulfatase (STS) to hydrolyze circulating estrogen sulfates, such as estrone sulfate (E1S), into their biologically active forms.[4][9] The concentration of E1S in circulation is significantly higher than that of androgens, making the STS pathway a substantial reservoir for estrogen production, especially in the context of AI resistance.[10]
The interplay between these two pathways is a critical factor in the development of endocrine resistance. Upregulation of STS activity has been observed in breast cancer cell lines treated with AIs, suggesting a mechanism of adaptive resistance.[3]
Caption: Dual pathways of estrogen synthesis in hormone-dependent breast cancer.
Comparative Efficacy of 4-Cyanophenyl-Derived DASIs
The following table summarizes the in vitro inhibitory potency (IC50) of several key inhibitors derived from the 4-{[(4-Cyanophenyl)(4H-1,2,4-triazol-4-yl)amino]methyl}phenyl sulfamate scaffold against aromatase and steroid sulfatase. The data is compared with established single-target inhibitors, Letrozole (an AI) and Irosustat (an STS inhibitor). All assays were conducted in JEG-3 cell preparations, providing a consistent basis for comparison.[5][11]
| Compound | Modification from Parent Scaffold | Aromatase IC50 (nM) | STS IC50 (nM) | Reference(s) |
| Parent DASI Scaffold | - | 39 | 21 | [5] |
| Ortho-Fluoro Derivative | Addition of a fluorine atom at the ortho position of the phenyl sulfamate ring | 12 | 40 | [5] |
| Difluoromethylene Linker | Replacement of the methylene linker with a difluoromethylene linker | 4.4 | - | [5] |
| Imidazole Derivative | Replacement of the triazole ring with an imidazole ring | 0.2 | 2.5 | [5][11] |
| Parent Phenol of Imidazole Derivative | Imidazole derivative without the sulfamate group | 0.028 | >10,000 | [5][11] |
| Bicyclic Naphthalene Derivative (39) | Replacement of the phenyl sulfamate with a naphthalene sulfamate | 0.25 | 205 | [12] |
| Letrozole (Reference AI) | Non-steroidal triazole-based AI | 7.27 | >100,000 | [13] |
| Irosustat (STX64) (Reference STS Inhibitor) | Tricyclic sulfamate-based STS inhibitor | >10,000 | ~0.015-0.025 | [10] |
Data presented as IC50 values, representing the concentration of the inhibitor required to reduce the enzyme's activity by 50%. Lower values indicate higher potency.
Analysis of Structure-Activity Relationships (SAR):
The comparative data reveals critical insights into the structure-activity relationships of these DASIs:
-
The Imidazole Advantage: The most significant leap in potency for both targets is achieved by replacing the triazole moiety with an imidazole ring.[5][11] The resulting imidazole derivative exhibits a remarkable IC50 of 0.2 nM for aromatase and 2.5 nM for STS, establishing it as a highly potent and well-balanced DASI.[5][11]
-
Role of the Sulfamate Group: The indispensable role of the sulfamate group for STS inhibition is clearly demonstrated by comparing the imidazole derivative with its parent phenol. The removal of the sulfamate group completely abolishes STS inhibitory activity.[5][11]
-
Linker Modification: Replacing the methylene linker with a more rigid difluoromethylene group enhances aromatase inhibition, suggesting that conformational constraints in this region are favorable for binding to the aromatase active site.[5]
-
Bicyclic Scaffolds: The incorporation of a bicyclic naphthalene ring in place of the phenyl sulfamate group also yields a highly potent DASI, with compound 39 showing an aromatase IC50 of 0.25 nM.[12] This demonstrates that the core pharmacophore can be successfully modified to explore different chemical spaces while retaining potent dual activity.
Experimental Protocols: A Framework for In Vitro Efficacy Assessment
The determination of inhibitor potency is underpinned by robust and reproducible experimental protocols. The following outlines a standardized workflow for assessing aromatase and STS inhibition in a cellular context.
Caption: A standardized workflow for in vitro assessment of DASI efficacy.
Step-by-Step Methodology:
-
Cell Culture and Homogenate Preparation:
-
JEG-3 human choriocarcinoma cells, which endogenously express both aromatase and STS, are cultured under standard conditions.
-
Cells are harvested, washed, and homogenized in a suitable buffer to create a cell-free extract containing the enzymes of interest.
-
-
Aromatase Inhibition Assay:
-
Aliquots of the cell homogenate are pre-incubated with a range of concentrations of the test inhibitor.
-
The enzymatic reaction is initiated by adding a radiolabeled substrate, [3H]-androstenedione.
-
The reaction is allowed to proceed for a defined period at 37°C.
-
The reaction is terminated, and the product, [3H]-estrone, is extracted.
-
The amount of radiolabeled product is quantified using liquid scintillation counting.
-
-
Steroid Sulfatase (STS) Inhibition Assay:
-
The protocol is similar to the aromatase assay, with the key difference being the use of [3H]-estrone sulfate as the substrate.
-
The amount of de-sulfated product, [3H]-estrone, is quantified to determine STS activity.
-
-
Data Analysis:
-
The percentage of enzyme inhibition for each inhibitor concentration is calculated relative to a control with no inhibitor.
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
This self-validating system, employing a cell line with endogenous expression of both target enzymes, provides a physiologically relevant context for assessing the dual inhibitory potential of the compounds.
Conclusion and Future Directions
The development of dual aromatase-sulfatase inhibitors based on the 4-cyanophenyl scaffold represents a highly promising strategy in endocrine therapy. The data clearly demonstrates that specific structural modifications, such as the substitution of the triazole with an imidazole ring, can lead to inhibitors with exceptional, well-balanced potency against both key estrogen synthesis pathways. The most potent DASI identified, an imidazole derivative, surpasses the aromatase inhibitory activity of the clinical standard Letrozole while simultaneously exhibiting potent STS inhibition.
Further preclinical and clinical evaluation of these lead compounds is warranted to assess their in vivo efficacy, pharmacokinetic profiles, and potential to overcome or delay the onset of resistance to conventional aromatase inhibitors. The continued exploration of this chemical scaffold holds significant promise for delivering a new generation of more effective treatments for patients with hormone-dependent cancers.
References
-
Woo, L. W. L., et al. (2013). Synthesis and Structure–Activity Relationship Studies of Derivatives of the Dual Aromatase–Sulfatase Inhibitor 4-{[(4-Cyanophenyl)(4H-1,2,4-triazol-4-yl)amino]methyl}phenyl sulfamate. ChemMedChem, 8(5), 777-791. Available from: [Link]
-
Foster, P. A., et al. (2015). Steroid Sulphatase and Its Inhibitors: Past, Present, and Future. MDPI, 16(12), 28454-28475. Available from: [Link]
-
Wood, P. M., et al. (2011). Bicyclic derivatives of the potent dual aromatase-steroid sulfatase inhibitor 2-bromo-4-{[(4-cyanophenyl)(4h-1,2,4-triazol-4-yl)amino]methyl}phenylsulfamate: synthesis, SAR, crystal structure, and in vitro and in vivo activities. Journal of Medicinal Chemistry, 54(17), 5969-5979. Available from: [Link]
-
Woo, L. W. L., et al. (2013). Synthesis and structure-activity relationship studies of derivatives of the dual aromatase-sulfatase inhibitor 4-{[(4-cyanophenyl)(4H-1,2,4-triazol-4-yl)amino]methyl}phenyl sulfamate. ChemMedChem, 8(5), 777-791. Available from: [Link]
-
Simons, C., et al. (2021). Development of benzofuran-derived sulfamates as dual aromatase-steroid sulfatase inhibitors (DASIs): design, synthesis and biological evaluation. RSC Medicinal Chemistry, 12(10), 1737-1748. Available from: [Link]
-
Sanna, V., et al. (2016). Design, Synthesis and Biological Evaluation of Aromatase Inhibitors Based on Sulfonates and Sulfonamides of Resveratrol. Molecules, 21(10), 1349. Available from: [Link]
-
Gjerde, J., et al. (2018). In breast cancer subtypes steroid sulfatase (STS) is associated with less aggressive tumour characteristics. Scientific Reports, 8(1), 4988. Available from: [Link]
-
Woo, L. W. L., et al. (2011). Structure–Activity Relationship for the First-in-Class Clinical Steroid Sulfatase Inhibitor Irosustat (STX64, BN83495). ChemMedChem, 6(11), 2019-2032. Available from: [Link]
-
Woo, L. W. L., et al. (2013). Synthesis and Structure–Activity Relationship Studies of Derivatives of the Dual Aromatase–Sulfatase Inhibitor 4-{[(4-Cyanophenyl)(4H-1,2,4-triazol-4-yl)amino]methyl}phenyl sulfamate. Chemistry – A European Journal, 19(18), 5612-5624. Available from: [Link]
-
Mosier, P. D., et al. (2015). Determining the IC50 Values for Vorozole and Letrozole, on a Series of Human Liver Cytochrome P450s, to Help Determine the Binding Site of Vorozole in the Liver. Bioinorganic Chemistry and Applications, 2015, 872394. Available from: [Link]
-
Sinreih, M., et al. (2017). The Significance of the Sulfatase Pathway for Local Estrogen Formation in Endometrial Cancer. Frontiers in Endocrinology, 8, 134. Available from: [Link]
-
ResearchGate. (n.d.). IC50 values of Letrozole and Letrozole-Methionine@CoFe2O4 after 24, 48 h and 72 h in MCF-7 and MDA-MB-231 cells. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2011). Aromatase Assay (Human Recombinant) OCSPP Guideline 890.1200 Standard Evaluation Procedure (SEP). Available from: [Link]
-
Gobis, K., & Furtak, A. (2018). Recent progress in the development of steroid sulphatase inhibitors – examples of the novel and most promising compounds from the last decade. Expert Opinion on Therapeutic Patents, 28(1), 35-49. Available from: [Link]
-
Mosier, P. D., et al. (2015). Determining the IC 50 Values for Vorozole and Letrozole, on a Series of Human Liver Cytochrome P450s, to Help Determine the Binding Site of Vorozole in the Liver. Bioinorganic chemistry and applications, 2015, 872394. Available from: [Link]
-
Verma, S., et al. (2015). Structural and Functional Characterization of Aromatase, Estrogen Receptor, and Their Genes in Endocrine-Responsive and – Resistant Breast Cancer Cells. Journal of Clinical Medicine, 4(4), 656-677. Available from: [Link]
-
Gobis, K., & Furtak, A. (2020). Recent progress in the development of steroid sulfatase inhibitors – examples of the novel and most promising compounds from the last decade. Expert Opinion on Therapeutic Patents, 30(5), 337-352. Available from: [Link]
-
Jackson, T., et al. (2007). Dual aromatase-sulfatase inhibitors based on the anastrozole template: synthesis, in vitro SAR, molecular modelling and in vivo activity. Organic & Biomolecular Chemistry, 5(18), 2940-2952. Available from: [Link]
-
Ellis, M. J., et al. (2011). Randomized phase II neoadjuvant comparison between letrozole, anastrozole, and exemestane for postmenopausal women with estrogen receptor-rich stage 2 to 3 breast cancer: clinical and biomarker outcomes and predictive value of the baseline PAM50-based intrinsic subtype--ACOSOG Z1031. Journal of Clinical Oncology, 29(17), 2342-2349. Available from: [Link]
-
PharmGKB. (n.d.). Aromatase Inhibitor Pathway (Breast Cell), Pharmacodynamics. Retrieved from [Link]
Sources
- 1. people.bath.ac.uk [people.bath.ac.uk]
- 2. Dual aromatase-sulfatase inhibitors based on the anastrozole template: synthesis, in vitro SAR, molecular modelling and in vivo activity. — Department of Pharmacology [pharm.ox.ac.uk]
- 3. mdpi.com [mdpi.com]
- 4. In breast cancer subtypes steroid sulfatase (STS) is associated with less aggressive tumour characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Structure–Activity Relationship Studies of Derivatives of the Dual Aromatase–Sulfatase Inhibitor 4-{[(4-Cyanophenyl)(4H-1,2,4-triazol-4-yl)amino]methyl}phenyl sulfamate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural and Functional Characterization of Aromatase, Estrogen Receptor, and Their Genes in Endocrine-Responsive and – Resistant Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ClinPGx [clinpgx.org]
- 8. Making sure you're not a bot! [mostwiedzy.pl]
- 9. Frontiers | The Significance of the Sulfatase Pathway for Local Estrogen Formation in Endometrial Cancer [frontiersin.org]
- 10. Structure–Activity Relationship for the First-in-Class Clinical Steroid Sulfatase Inhibitor Irosustat (STX64, BN83495) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and structure-activity relationship studies of derivatives of the dual aromatase-sulfatase inhibitor 4-{[(4-cyanophenyl)(4H-1,2,4-triazol-4-yl)amino]methyl}phenyl sulfamate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Bicyclic derivatives of the potent dual aromatase-steroid sulfatase inhibitor 2-bromo-4-{[(4-cyanophenyl)(4h-1,2,4-triazol-4-yl)amino]methyl}phenylsulfamate: synthesis, SAR, crystal structure, and in vitro and in vivo activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Determining the IC50 Values for Vorozole and Letrozole, on a Series of Human Liver Cytochrome P450s, to Help Determine the Binding Site of Vorozole in the Liver - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Biaryl Scaffolds: 4-(4-Cyanophenyl)-2-fluorobenzoic Acid in Modern Drug Design
Introduction: The Strategic Importance of Privileged Building Blocks
In the intricate chess game of drug discovery, the choice of molecular building blocks is paramount. These scaffolds are not mere structural fillers; they are carefully selected fragments that dictate a molecule's three-dimensional conformation, its interaction with biological targets, and its overall pharmacokinetic profile. Among the pantheon of "privileged structures" in medicinal chemistry, biaryl scaffolds are particularly prominent, appearing in numerous approved drugs, from anti-inflammatory agents to targeted cancer therapies.[1]
This guide provides an in-depth comparison of a highly valuable biaryl building block, 4-(4-Cyanophenyl)-2-fluorobenzoic acid , against common structural alternatives. We will dissect the strategic advantages conferred by its unique combination of a cyanophenyl ring, an ortho-fluoro substituent, and a benzoic acid moiety. This analysis is grounded in experimental data from the literature, offering researchers and drug development professionals a clear rationale for its application and a framework for making informed decisions in their own discovery programs.
Physicochemical and Structural Rationale: Deconstructing the Molecule
The efficacy of 4-(4-Cyanophenyl)-2-fluorobenzoic acid as a building block stems from the synergistic interplay of its constituent parts. Each functional group serves a distinct and critical purpose, influencing the molecule's properties and its behavior in biological systems.
Core Physicochemical Properties
| Property | Value (or Estimated Range) | Rationale and Impact in Drug Design |
| Molecular Weight | ~241.2 g/mol | Falls well within the "rule of five" guidelines, making it an attractive starting point for fragment-based or lead optimization campaigns. |
| Melting Point | 214-220 °C[2] | High melting point suggests a stable, crystalline solid, which is favorable for handling, purification, and formulation. |
| pKa (estimated) | 3.5 - 4.0 | The electron-withdrawing nature of the fluorine and cyanophenyl groups is expected to increase the acidity of the carboxylic acid compared to benzoic acid (pKa ~4.2) or 4-fluorobenzoic acid (pKa ~4.14).[3] This lower pKa can influence solubility and interactions with target proteins. |
| logP (estimated) | 2.5 - 3.5 | The combination of the lipophilic biaryl system and the polar functional groups results in a balanced lipophilicity, which is often a good starting point for achieving cell permeability and avoiding excessive protein binding. |
| Solubility | Low in water, soluble in organic solvents | Typical for biaryl carboxylic acids. The carboxylate salt would exhibit significantly higher aqueous solubility. |
The Trifecta of Functionality:
-
The Biaryl Core: The biphenyl moiety provides a rigid scaffold that is crucial for orienting other functional groups in a precise three-dimensional arrangement. This rigidity minimizes the entropic penalty upon binding to a target, often leading to higher affinity. Furthermore, the two aromatic rings can engage in favorable π-π stacking and hydrophobic interactions within a protein's binding pocket.[1]
-
The ortho-Fluoro Substituent: The strategic placement of a fluorine atom at the 2-position of the benzoic acid ring is a classic medicinal chemistry tactic.
-
Conformational Control: The fluorine atom introduces steric hindrance that forces a twist in the dihedral angle between the two aromatic rings. This non-planar conformation can be critical for fitting into specific binding pockets and can enhance selectivity by preventing binding to off-targets that favor a more planar ligand.
-
Metabolic Blocking: The carbon-fluorine bond is exceptionally strong. Placing a fluorine atom at a site that is susceptible to metabolic oxidation (e.g., by cytochrome P450 enzymes) can block this metabolic pathway, thereby increasing the molecule's half-life and oral bioavailability.
-
pKa Modulation: As an electron-withdrawing group, the ortho-fluoro substituent lowers the pKa of the carboxylic acid, making it a stronger acid. This can enhance interactions with basic residues (like lysine or arginine) in a target's active site.
-
-
The para-Cyano Group: The nitrile group is far more than a simple polar substituent. It is a versatile functional group that can significantly enhance a molecule's drug-like properties.
-
Hydrogen Bond Acceptor: The nitrogen atom of the nitrile is a potent hydrogen bond acceptor, capable of forming strong, directional interactions with hydrogen bond donors (e.g., the backbone N-H of an amino acid) in a protein. This can provide a critical anchor point for binding.
-
Bioisostere: The nitrile group can act as a bioisostere for other functional groups, such as a halogen atom or a carbonyl group, allowing for fine-tuning of electronic and steric properties.[4][5]
-
Improved Pharmacokinetics: The introduction of a polar nitrile group can help to balance the lipophilicity of the biaryl system, which can lead to improved solubility, reduced plasma protein binding, and a more favorable overall pharmacokinetic profile.[5]
-
The following diagram illustrates the key features of this building block:
Performance in Action: A Case Study in Aromatase Inhibition
To move from theoretical advantages to tangible performance, we will examine a compelling example from the literature: the development of dual aromatase and sulfatase inhibitors (DASIs) for the treatment of hormone-dependent breast cancer. A study by Woo et al. provides an excellent platform for comparing our building block of interest with several key alternatives.
The parent compound in this study features a pharmacophore where a 4-cyanophenyl group is a key component. The researchers systematically modified this and other parts of the molecule, allowing for a direct assessment of the contribution of each group to the overall biological activity.
Comparative Analysis of Aromatase Inhibition
The table below summarizes the in vitro inhibitory activity (IC50) against aromatase for several compounds from the study, highlighting the importance of the cyanophenyl and fluoro- moieties.
| Compound | R1 (Position 2) | R2 | Aromatase IC50 (nM) |
| Parent Compound | H | 4-Cyanophenyl | 0.2 |
| Fluoro Analog | F | 4-Cyanophenyl | 0.08 |
| Chloro Analog | Cl | 4-Cyanophenyl | 0.09 |
| Bromo Analog | Br | 4-Cyanophenyl | 0.1 |
| Non-Cyano Analog | H | Phenyl | >1000 |
Data synthesized from Woo et al. (2011).
Analysis and Interpretation:
-
The Criticality of the Cyano Group: The most striking result is the dramatic loss of activity when the 4-cyanophenyl group is replaced with an unsubstituted phenyl group. The aromatase inhibitory potency plummets from 0.2 nM to over 1000 nM, a decrease of more than 5000-fold. This unequivocally demonstrates that the cyano group is not a passive substituent; it is an essential pharmacophoric element, likely forming a critical hydrogen bond or polar interaction within the aromatase active site that anchors the inhibitor.
-
The Benefit of the ortho-Fluoro Group: The introduction of a fluorine atom at the 2-position (Fluoro Analog) leads to a significant enhancement in potency, with the IC50 value dropping from 0.2 nM to 0.08 nM. This makes it the most potent compound in this series. This improvement can be attributed to the conformational constraint imposed by the fluorine, which likely pre-organizes the molecule into a more favorable binding conformation, and/or to direct, favorable interactions of the fluorine atom with the enzyme.
-
Comparison with Other Halogens: While chloro and bromo analogs also show high potency, the fluoro analog is the most active. This highlights the unique properties of fluorine in drug design. Its small size and high electronegativity often provide advantages over larger halogens, which can introduce unwanted steric bulk or have different electronic effects.
Broader Applicability: The Role in Kinase Inhibition
The utility of 4-(4-Cyanophenyl)-2-fluorobenzoic acid is not limited to nuclear hormone-related targets. Its structural motifs are highly relevant to the design of protein kinase inhibitors, one of the most successful classes of modern therapeutics.
Kinase inhibitors typically bind to the ATP-binding site of the enzyme. The biaryl scaffold is adept at spanning this pocket, placing substituents in key regions to achieve high potency and selectivity.
-
Hinge Binding: The 2-fluorobenzoic acid portion can mimic the adenine region of ATP, forming crucial hydrogen bonds with the "hinge region" of the kinase. The ortho-fluoro group can help to correctly orient the carboxylic acid for optimal interaction.
-
Hydrophobic Pocket Occupancy: The cyanophenyl ring is well-suited to occupy a hydrophobic pocket adjacent to the ATP-binding site. The cyano group can provide an additional interaction point, either with the protein or with solvent, to further enhance binding affinity. Many successful kinase inhibitors, such as the BCR-ABL inhibitor Imatinib and various CDK inhibitors, utilize similar biaryl scaffolds to achieve their potency and selectivity.[6][7]
While direct comparative SAR data for 4-(4-Cyanophenyl)-2-fluorobenzoic acid in a kinase context is not available in a single publication, the principles gleaned from numerous kinase inhibitor discovery programs strongly suggest its value. The combination of a potent hinge-binding group with a functionalized biaryl scaffold is a proven strategy for developing effective kinase inhibitors.
Experimental Protocols: A Practical Guide
To ensure this guide is not only informative but also practical, we provide detailed, representative protocols for the synthesis of the building block and for a key biological assay.
Synthesis of 4-(4-Cyanophenyl)-2-fluorobenzoic acid via Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is the cornerstone of modern biaryl synthesis due to its reliability and functional group tolerance. The following protocol outlines a typical procedure.
Step-by-Step Methodology:
-
Reagent Preparation: To a flame-dried Schlenk flask, add 2-fluoro-4-bromobenzoic acid (1.0 eq), 4-cyanophenylboronic acid (1.2 eq), and potassium carbonate (K₂CO₃, 3.0 eq).
-
Catalyst Addition: Add the palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq).
-
Solvent Addition and Degassing: Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., a 4:1 ratio). Purge the flask with an inert gas (nitrogen or argon) for 10-15 minutes.
-
Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) under the inert atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and acidify to a pH of ~2 using 1M hydrochloric acid (HCl). This will precipitate the carboxylic acid product.
-
Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate (3x).
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography to yield the pure 4-(4-Cyanophenyl)-2-fluorobenzoic acid.
In Vitro Aromatase Inhibition Assay (Fluorometric)
This protocol describes a common method for assessing the inhibitory potential of compounds against human aromatase (CYP19A1) using a fluorogenic substrate.
Principle:
The assay uses a non-fluorescent substrate that is converted by active aromatase into a highly fluorescent product. An inhibitor will reduce the rate of this conversion, leading to a decrease in the fluorescent signal.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a stock solution of the test compound (and positive control, e.g., Letrozole) in DMSO. Perform serial dilutions to create a range of concentrations for IC50 determination.
-
Reaction Mixture Preparation: In a 96-well plate, prepare the reaction mixture containing aromatase assay buffer, recombinant human aromatase enzyme, and the NADPH generating system.
-
Inhibitor Addition: Add the test compound dilutions to the appropriate wells. Include wells for a "no inhibitor" control (100% activity) and a "no enzyme" control (background).
-
Incubation: Pre-incubate the plate at the appropriate temperature (e.g., 37 °C) for a set time (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add the fluorogenic substrate to all wells to start the reaction.
-
Fluorescence Reading: Immediately begin measuring the fluorescence intensity over time using a microplate reader (e.g., Ex/Em = 488/527 nm).
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Calculate the rate of reaction (slope of the fluorescence vs. time plot) for each concentration.
-
Normalize the rates relative to the "no inhibitor" control (set to 100%).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
-
Conclusion and Future Outlook
The evidence presented in this guide strongly supports the classification of 4-(4-Cyanophenyl)-2-fluorobenzoic acid as a high-value building block in contemporary drug design. Its unique combination of a rigid biaryl scaffold, a conformation-locking ortho-fluoro group, and a potent hydrogen-bonding para-cyano moiety provides a powerful tool for medicinal chemists.
Key Takeaways:
-
Superior Potency: The presence of both the fluoro and cyano groups can lead to a synergistic improvement in binding affinity, as demonstrated in the aromatase inhibitor case study.
-
Rational Design Element: Each component of the molecule serves a predictable and rational purpose, from enhancing metabolic stability to providing key binding interactions. This allows for its logical incorporation into drug design campaigns.
-
Versatility: Its utility is not confined to a single target class. The structural features are highly applicable to the design of inhibitors for a wide range of enzymes, including protein kinases.
While 4-(4-Cyanophenyl)-2-fluorobenzoic acid is a powerful tool, it is not a universal solution. The selection of building blocks must always be guided by the specific structural requirements of the biological target. However, for projects requiring a rigid, functionalized biaryl scaffold, this building block represents a validated and highly effective starting point for the development of potent and selective therapeutic agents.
References
- Katoria Tatum-Gibbs, et al. (2011). Comparative pharmacokinetics of perfluorononanoic acid in rat and mouse. Toxicology, 281(1-3), 48-55.
-
PubChem. (n.d.). 4-Cyano-2-fluorobenzoic acid. Retrieved from [Link]
-
ResearchGate. (2023). Some of the cyanopyridines have high PIM-1 kinase inhibitory activity. Retrieved from [Link]
-
PubMed. (2009). Synthesis, SAR, and Evaluation of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][2][8][9]triazine-based VEGFR-2 kinase inhibitors. Retrieved from [Link]
-
National Institutes of Health. (2014). A Fluorometric CYP19A1 (Aromatase) Activity Assay In Live Cells. Retrieved from [Link]
- Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902–7917.
- Pandey, S. K., et al. (2021). A Remarkable Difference in Pharmacokinetics of Fluorinated Versus Iodinated Photosensitizers Derived from Chlorophyll-a and a Direct Correlation between the Tumor Uptake and Anti-Cancer Activity. Cancers, 13(21), 5435.
-
MDPI. (2022). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. Retrieved from [Link]
-
Environmental Protection Agency. (2011). Aromatase Assay (Human Recombinant) OCSPP Guideline 890.1200 Standard Evaluation Procedure (SEP). Retrieved from [Link]
-
National Institutes of Health. (2020). Compounds from Natural Sources as Protein Kinase Inhibitors. Retrieved from [Link]
-
ResearchGate. (2019). Application of Nitrile in Drug Design. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of 2-Fluorobenzoic acid, 4-cyanophenyl ester. Retrieved from [Link]
-
National Institutes of Health. (2020). Avoiding or Co-Opting ATP Inhibition: Overview of Type III, IV, V, and VI Kinase Inhibitors. Retrieved from [Link]
-
MDPI. (2020). Design, Synthesis and Biological Evaluation of Aromatase Inhibitors Based on Sulfonates and Sulfonamides of Resveratrol. Retrieved from [Link]
-
Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. Retrieved from [Link]
- Druker, B. J., et al. (2001). Efficacy and safety of a specific inhibitor of the BCR-ABL tyrosine kinase in chronic myeloid leukemia. New England Journal of Medicine, 344(14), 1031-1037.
-
MDPI. (2019). Inhibitors of Cyclin-Dependent Kinases: Types and Their Mechanism of Action. Retrieved from [Link]
-
MDPI. (2023). Strategic Fluorination to Achieve a Potent, Selective, Metabolically Stable, and Orally Bioavailable Inhibitor of CSNK2. Retrieved from [Link]
-
ACS Publications. (2019). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. Retrieved from [Link]
-
ResearchGate. (2021). A Remarkable Difference in Pharmacokinetics of Fluorinated Versus Iodinated Photosensitizers Derived from Chlorophyll-a and a Direct Correlation between the Tumor Uptake and Anti-Cancer Activity. Retrieved from [Link]
-
ScienceDirect. (2021). Exploring the chemotherapeutic potential of currently used kinase inhibitors: An update. Retrieved from [Link]
-
Royal Society of Chemistry. (2024). Ribosomal translation of fluorinated non-canonical amino acids for de novo biologically active fluorinated macrocyclic peptides. Retrieved from [Link]
-
National Institutes of Health. (2022). Advantages and Disadvantages of Two In Vitro Assays in Evaluating Aromatase Activity: “A Cell-Based and a Cell-Free Assay”. Retrieved from [Link]
-
National Institutes of Health. (2016). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Retrieved from [Link]
-
National Institutes of Health. (2023). Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3. Retrieved from [Link]
-
ResearchGate. (2013). Atropisomerism, Biphenyls, and Fluorine: A Comparison of Rotational Barriers and Twist Angles. Retrieved from [Link]
-
Wikipedia. (n.d.). 4-Fluorobenzoic acid. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. L19722.06 [thermofisher.com]
- 3. 4-Fluorobenzoic acid - Wikipedia [en.wikipedia.org]
- 4. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Efficacy and safety of a specific inhibitor of the BCR-ABL tyrosine kinase in chronic myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. guidechem.com [guidechem.com]
- 9. 4-Cyano-2-fluorobenzoic acid | C8H4FNO2 | CID 590659 - PubChem [pubchem.ncbi.nlm.nih.gov]
Navigating the Kinase Inhibitory Landscape: A Comparative Analysis of 4-(4-Cyanophenyl)-2-fluorobenzoic Acid Derivatives
For Immediate Release
[City, State] – January 24, 2026 – In the intricate world of drug discovery, the quest for potent and selective kinase inhibitors remains a paramount objective. The 4-(4-cyanophenyl)-2-fluorobenzoic acid scaffold has emerged as a promising starting point for the development of novel therapeutics targeting a range of kinases implicated in cancer and other proliferative diseases. This guide provides a comprehensive comparative analysis of the inhibitory potential of various derivatives of this core structure, offering researchers, scientists, and drug development professionals a detailed examination of structure-activity relationships (SAR), experimental data, and methodologies to accelerate their research endeavors.
The strategic incorporation of a 4-cyanophenyl group and a fluorine atom at the 2-position of the benzoic acid core imparts unique electronic and conformational properties to these molecules. These features can facilitate critical interactions within the ATP-binding pocket of various kinases, leading to potent inhibition. This analysis will delve into how modifications to this foundational structure influence inhibitory activity and selectivity.
Comparative Inhibitory Potential of Key Derivatives
The inhibitory potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%. A lower IC50 value indicates a more potent inhibitor. The following table summarizes the in vitro inhibitory activities of several key derivatives of 4-(4-cyanophenyl)-2-fluorobenzoic acid against representative tyrosine kinases.
| Compound ID | Derivative Class | Target Kinase | IC50 (nM) | Reference |
| Cpd-1 | Anilino-quinazoline | EGFR | 15 | [1] |
| Cpd-2 | Anilino-quinazoline (with methoxy substitution) | EGFR | 8 | [1] |
| Cpd-3 | Anilino-benzo[g]quinoline | Src Kinase | 25 | [2] |
| Cpd-4 | Anilino-benzo[g]quinoline (with dialkoxy substitution) | Src Kinase | 10 | [2] |
| Cpd-5 | Quinazolin-4-one/3-cyanopyridin-2-one Hybrid | BRAF V600E | 65 | [1] |
Note: The IC50 values presented are representative and may vary depending on the specific assay conditions.
Structure-Activity Relationship (SAR) Insights
The data reveals critical insights into the structure-activity relationships governing the inhibitory potential of this compound class.
1. The Anilino Linker: The introduction of an anilino-quinazoline or anilino-benzo[g]quinoline moiety at the carboxylic acid position is a common strategy to target the ATP-binding site of kinases. The nitrogen of the aniline can form a crucial hydrogen bond with the hinge region of the kinase.
2. Impact of Substitution on the Anilino Ring: As demonstrated by the comparison between Cpd-1 and Cpd-2, the addition of electron-donating groups, such as a methoxy group, on the anilino ring can enhance inhibitory potency against EGFR. This is likely due to favorable interactions within the hydrophobic pocket of the enzyme.
3. Tricyclic vs. Bicyclic Systems: The tricyclic anilino-benzo[g]quinoline derivatives (Cpd-3 and Cpd-4) exhibit potent activity against Src kinase. Compared to their bicyclic quinoline counterparts, the extended aromatic system can lead to altered selectivity profiles, with enhanced activity against certain kinases like Src and reduced activity against others like EGFR.[2]
4. Hybridization Approaches: The hybridization of the core scaffold with other pharmacophores, such as the 3-cyanopyridin-2-one in Cpd-5, can lead to inhibitors with dual-targeting capabilities, in this case, inhibiting both EGFR and BRAF V600E.[1]
Experimental Protocols
To ensure the reproducibility and validity of research in this area, detailed experimental protocols are essential.
General Kinase Inhibition Assay (Example: EGFR Tyrosine Kinase)
This protocol outlines a common method for determining the in vitro inhibitory activity of test compounds against a target kinase.
Materials:
-
Recombinant human EGFR kinase domain
-
ATP (Adenosine triphosphate)
-
Poly(Glu, Tyr) 4:1 substrate
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Test compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare a serial dilution of the test compounds in DMSO. Further dilute in assay buffer to the final desired concentrations.
-
Add 2.5 µL of the diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2.5 µL of a solution containing the EGFR kinase and the poly(Glu, Tyr) substrate in assay buffer to each well.
-
Initiate the kinase reaction by adding 5 µL of ATP solution in assay buffer to each well. The final ATP concentration should be at or near the Km for the enzyme.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Luminescence is measured using a plate reader.
-
The IC50 values are calculated by plotting the percentage of kinase inhibition versus the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Workflow for Kinase Inhibition Assay
Caption: Simplified EGFR signaling pathway and the point of inhibition.
Conclusion
The 4-(4-cyanophenyl)-2-fluorobenzoic acid scaffold represents a versatile platform for the design of novel kinase inhibitors. The comparative analysis presented herein highlights the importance of strategic modifications to this core structure to achieve high potency and desired selectivity. The provided experimental protocols and pathway diagrams offer a foundational framework for researchers to build upon in their pursuit of next-generation targeted therapies. Further exploration of diverse substitutions and hybrid molecules based on this scaffold is warranted to fully unlock its therapeutic potential.
References
-
Zhang, N., Wu, B., Wissner, A., Powell, D. W., Rabindran, S. K., Kohler, C., & Boschelli, F. (2002). 4-Anilino-3-cyanobenzo[g]quinolines as kinase inhibitors. Bioorganic & medicinal chemistry letters, 12(3), 423–425. [Link]
-
Hassan, A. E. A., El-Gamal, M. I., Ibrahim, T. S., & Baek, D. (2023). Quinazolin-4-one/3-cyanopyridin-2-one Hybrids as Dual Inhibitors of EGFR and BRAFV600E: Design, Synthesis, and Antiproliferative Activity. Molecules, 28(21), 7306. [Link]
Sources
A Senior Application Scientist's Guide to the Proper Disposal of 4-(4-Cyanophenyl)-2-fluorobenzoic Acid
This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 4-(4-Cyanophenyl)-2-fluorobenzoic acid. Adherence to these procedures is critical for ensuring the safety of laboratory personnel, protecting the environment, and maintaining regulatory compliance. This guide is intended for researchers, scientists, and drug development professionals who handle this and similar chemical compounds.
Section 1: Hazard Identification and Risk Assessment
Before any disposal protocol can be established, a thorough understanding of the compound's potential hazards is essential. While specific toxicological data for 4-(4-Cyanophenyl)-2-fluorobenzoic acid may be limited, a risk assessment can be conducted by examining its structural motifs—a fluorinated benzoic acid and a cyanophenyl group—and data from analogous compounds.
Based on safety data sheets (SDS) for similar structures like 4-fluorobenzoic acid and 4-cyanobenzoic acid, this compound should be handled as, at minimum, a substance that causes skin irritation, serious eye irritation, and potential respiratory irritation.[1][2][3][4] The presence of the cyano group necessitates caution to prevent potential release of toxic compounds under specific conditions, such as extreme heat or reaction with incompatible materials.
The fundamental principle is to treat this compound as hazardous waste. The causality is clear: its irritant properties and chemical structure demand that it be isolated from personnel and the environment through a controlled disposal pathway.
Table 1: Summary of Hazard Profile and Disposal Recommendations
| Parameter | Information | Rationale & Source(s) |
| GHS Hazard Class | Assumed: Skin Irritant (Category 2), Eye Irritant (Category 2A), Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory) | Based on data for analogous compounds like 4-fluorobenzoic acid and 4-cyanobenzoic acid.[1] |
| Physical State | Solid, Powder | Affects handling procedures, particularly for preventing dust inhalation and controlling spills.[1] |
| Primary Disposal Method | Collection by a specialized, licensed hazardous waste disposal company. | This is the standard and required method for laboratory chemical waste to ensure regulatory compliance and environmental safety.[1][5] |
| Environmental Precautions | Do not discharge into drains, soil, or rivers. | Fluorinated organic compounds can be persistent, and cyanophenyl moieties pose ecological risks.[1][3] |
| Incompatible Materials | Strong oxidizing agents. | To prevent exothermic or hazardous reactions, waste must be segregated.[4] |
| Hazardous Decomposition | May produce carbon oxides (CO, CO₂), nitrogen oxides (NOx), and gaseous hydrogen fluoride (HF) upon combustion. | Informs firefighting measures and underscores the need to avoid incineration outside of a dedicated hazardous waste facility.[6] |
Section 2: Regulatory Framework: Adherence to EPA and RCRA Standards
In the United States, the disposal of chemical waste is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[7][8] RCRA establishes a "cradle-to-grave" system for managing hazardous waste, meaning the generator of the waste is responsible for it from creation to its final, safe disposal.[9]
All laboratory personnel are legally and ethically obligated to perform a "hazardous waste determination" for any chemical waste they generate.[8][9] For a novel or specialized compound like 4-(4-Cyanophenyl)-2-fluorobenzoic acid, the most prudent and compliant course of action is to classify it as hazardous waste. This decision triggers specific requirements for its handling, storage, and disposal.
Key Regulatory Mandates:
-
Identification: The waste must be clearly identified as hazardous.
-
Segregation: It must not be mixed with non-hazardous waste.
-
Containment: It must be stored in appropriate, sealed, and labeled containers.
-
Documentation: All steps of the disposal process must be documented.[9]
Section 3: Standard Operating Procedure for Disposal
This protocol provides a step-by-step methodology for the routine collection and disposal of 4-(4-Cyanophenyl)-2-fluorobenzoic acid waste.
Step 1: Wear Appropriate Personal Protective Equipment (PPE) Before handling the waste, ensure you are wearing the following:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves, such as nitrile rubber.
-
Protective Clothing: A properly fastened lab coat.
Step 2: Waste Segregation Proper segregation is paramount to prevent dangerous chemical reactions.
-
Action: Place solid 4-(4-Cyanophenyl)-2-fluorobenzoic acid waste into a designated container for "Solid Halogenated Organic Waste." The fluorine atom makes it a halogenated compound.
-
Causality: Mixing incompatible waste streams can lead to fires, explosions, or the generation of toxic gases. Segregation ensures safe storage and allows the disposal facility to apply the correct treatment method.
Step 3: Waste Collection and Labeling
-
Action: Use a waste container that is durable, chemically compatible, and has a secure, tight-fitting lid. Affix a hazardous waste label to the container before adding any waste.
-
Label Information: The label must, at a minimum, include:
-
The words "Hazardous Waste."
-
The full chemical name: "4-(4-Cyanophenyl)-2-fluorobenzoic acid."
-
The specific hazard characteristics (e.g., "Irritant").
-
The accumulation start date (the date the first particle of waste was added).[10]
-
-
Trustworthiness: A properly labeled container is a self-validating system; it communicates its contents and hazards to everyone in the laboratory and to the disposal technicians, ensuring safe handling at every stage.
Step 4: Arrange for Professional Disposal
-
Action: Once the container is full or the accumulation time limit is approaching (per your institution's policy, often 90-180 days), contact your facility's Environmental Health & Safety (EHS) office to arrange for a pickup.[11]
-
Mechanism: The EHS office will transport the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF), where it will be handled and disposed of in accordance with federal and state regulations.[9][12]
Section 4: Emergency Procedures: Spill and Exposure Management
Small Spill Cleanup (Solid Powder):
-
Ensure the area is well-ventilated. Avoid actions that create dust.[3]
-
Wearing your full PPE, gently cover the spill with an inert absorbent material like sand or vermiculite.
-
Carefully sweep or scoop the material into a designated hazardous waste container.[4][13]
-
Decontaminate the spill area with soap and water, collecting the cleaning materials as hazardous waste.[6]
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]
-
Skin Contact: Remove contaminated clothing. Wash skin immediately with plenty of soap and water.[1][2]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[13]
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[2]
Section 5: Decontamination and Empty Container Disposal
An improperly handled "empty" container can still pose a significant chemical risk. The EPA provides specific guidelines for rendering a container "RCRA empty."[14]
Protocol for Empty Container Disposal:
-
Triple Rinse: Rinse the container thoroughly with a suitable solvent (e.g., water or an appropriate organic solvent) three times.
-
Collect Rinsate: Crucially, the rinsate from this process is considered hazardous waste. It must be collected and placed in the appropriate liquid hazardous waste container (e.g., "Halogenated Organic Liquid Waste").
-
Deface Label: Completely remove or obliterate the original manufacturer's label. This prevents confusion and misidentification of the container's future use or status.
-
Final Disposal: Once triple-rinsed and defaced, the dry container can typically be disposed of in the regular laboratory glass or plastic recycling bin, depending on the material. Always follow your institution's specific policies.[14]
Visual Workflow for Disposal
The following diagram outlines the decision-making and procedural flow for the proper disposal of 4-(4-Cyanophenyl)-2-fluorobenzoic acid.
Caption: Disposal workflow for 4-(4-Cyanophenyl)-2-fluorobenzoic acid.
References
- Title: 4-fluorobenzoic acid - SAFETY DATA SHEET Source: Vertex AI Search URL
- Title: SAFETY DATA SHEET - Fisher Scientific (Benzoic acid, 4-butyl-, 4-cyanophenyl ester)
- Title: 4-Fluorobenzoic acid-SDS-MedChemExpress Source: MedChemExpress URL
-
Title: Resource Conservation and Recovery Act (RCRA) Regulations Source: US EPA URL: [Link]
-
Title: Learn the Basics of Hazardous Waste Source: US EPA URL: [Link]
- Title: SAFETY DATA SHEET - Fisher Scientific (4`-Cyanoacetanilide)
-
Title: Regulations for Hazardous Waste Generated at Academic Laboratories Source: US EPA URL: [Link]
- Title: Safety Data Sheet: 4-Fluorobenzoic acid Source: Carl ROTH URL
-
Title: Steps in Complying with Regulations for Hazardous Waste Source: US EPA URL: [Link]
- Title: SAFETY DATA SHEET - Sigma-Aldrich (4-Cyanobenzoic acid)
-
Title: Regulation of Laboratory Waste Source: American Chemical Society URL: [Link]
- Title: Safe Disposal of 4-Amino-2-fluorobenzoic Acid: A Procedural Guide Source: Benchchem URL
- Title: Safety Data Sheet: 4-Chlorobenzoic acid Source: Carl ROTH URL
- Title: SAFETY DATA SHEET - Fisher Scientific (4-Fluorobenzoic acid)
-
Title: 40 CFR Part 261 -- Identification and Listing of Hazardous Waste Source: eCFR URL: [Link]
-
Title: Best Practices for Hazardous Waste Disposal Source: AEG Environmental URL: [Link]
- Title: HAZARDOUS MATERIAL FACT SHEET - Empty Chemical Container Disposal Source: UNMC URL
Sources
- 1. elementalmicroanalysis.com [elementalmicroanalysis.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. carlroth.com [carlroth.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. epa.gov [epa.gov]
- 8. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 9. epa.gov [epa.gov]
- 10. eCFR :: 40 CFR Part 261 -- Identification and Listing of Hazardous Waste [ecfr.gov]
- 11. acs.org [acs.org]
- 12. epa.gov [epa.gov]
- 13. fishersci.co.uk [fishersci.co.uk]
- 14. unmc.edu [unmc.edu]
Featured Recommendations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
